Product packaging for 7-Bromothiazolo[4,5-c]pyridine(Cat. No.:CAS No. 108724-09-0)

7-Bromothiazolo[4,5-c]pyridine

Cat. No.: B2859519
CAS No.: 108724-09-0
M. Wt: 215.07
InChI Key: KVIWWNXSTHMZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromothiazolo[4,5-c]pyridine (CAS 108724-09-0) is a brominated heterocyclic compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 g/mol . It is a yellow to white solid that should be stored sealed in dry conditions, ideally at 2-8°C . The bromine atom at the 7-position makes this compound a versatile and valuable synthetic intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry . Heterocyclic compounds containing both nitrogen and sulfur atoms, like the thiazolo[4,5-c]pyridine scaffold, are essential in pharmaceutical research due to their diverse biological activities . The fusion of a pyridine ring with a thiazole ring creates a privileged structure that serves as a pharmacophore in many biologically active molecules . This compound is a crucial building block for the synthesis of novel pyridine-thiazole conjugates, which are of significant interest for developing new antimicrobial agents . Research indicates that such hybrids can exhibit enhanced and diversified biological activities, including antibacterial and antifungal properties, due to the synergistic effect of the coupled heterocyclic moieties . As a key starting material, it enables researchers to explore structure-activity relationships and develop new therapeutic candidates through cross-coupling reactions and further functionalization. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrN2S B2859519 7-Bromothiazolo[4,5-c]pyridine CAS No. 108724-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWWNXSTHMZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromothiazolo[4,5-c]pyridine: A Core Heterocyclic Scaffold for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromothiazolo[4,5-c]pyridine, a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. As a senior application scientist, the following sections synthesize its core chemical properties, reactivity, applications, and handling considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a fused heterocyclic compound featuring a thiazole ring fused to a pyridine ring, with a bromine atom substituted on the pyridine moiety. This unique structural architecture makes it a valuable and versatile building block in synthetic chemistry. The electron-withdrawing nature of the pyridine nitrogen, combined with the reactivity of the bromine atom and the unique electronic properties of the thiazole ring, provides multiple reactive sites for chemical modification.

Its primary utility lies in pharmaceutical research and development, where it serves as a key intermediate in the synthesis of novel drug candidates.[1][2] The scaffold's ability to be elaborated into more complex molecules allows researchers to design specific inhibitors targeting enzymes and proteins implicated in various disease pathways, particularly in oncology and infectious diseases.[1] Furthermore, its heterocyclic framework is being explored in materials science for the development of novel organic electronic materials.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 108724-09-0 (Note: A different CAS, 14080-60-5, is also cited)[1][3][4]
Molecular Formula C₆H₃BrN₂S[1][3][4]
Molecular Weight 215.07 g/mol [1][3]
Canonical SMILES BrC1=CN=CC2=C1SC=N2[3]
MDL Number MFCD28346169[1]
Physical Properties Data not readily available (Melting Point, Boiling Point, Density)
Storage Conditions Room temperature[1][2]

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly accessible literature, its structure suggests a multi-step synthesis starting from substituted pyridine precursors. A conceptual workflow for its synthesis is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_product Final Product Substituted_Pyridine Substituted Pyridine (e.g., aminopyridine) Thiazolation Thiazole Ring Formation (e.g., reaction with a thiazolating agent) Substituted_Pyridine->Thiazolation Step 1 Bromination Regioselective Bromination Thiazolation->Bromination Step 2 Final_Product This compound Bromination->Final_Product Purification

Caption: Conceptual workflow for the synthesis of this compound.

The true synthetic value of this compound lies in its reactivity as an intermediate. The bromine atom at the C7 position is a key functional handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for creating derivatives with potential biological activity.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, enabling the extension of the molecular framework.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions allow for the strategic modification of the core scaffold, a fundamental approach in modern medicinal chemistry for developing structure-activity relationships (SAR).

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions cluster_products Diverse Molecular Scaffolds Core This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) Core->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Aryl_Product Aryl/Alkyl-substituted Thiazolopyridine Suzuki->Aryl_Product Amine_Product Amino-substituted Thiazolopyridine Buchwald->Amine_Product Alkyne_Product Alkynyl-substituted Thiazolopyridine Sonogashira->Alkyne_Product

Caption: Reactivity of this compound in key cross-coupling reactions.

Applications in Research and Development

The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[5] The thiazolopyridine scaffold, as present in this compound, is a key structural motif in molecules with demonstrated biological activities.

  • Oncology: Researchers utilize the bromo and thiazolo-pyridine components to design and synthesize inhibitors that target specific enzymes or proteins involved in cancer progression.[1] The development of novel pyridine-thiazole hybrid molecules has shown promising anticancer activity against various cell lines, including breast and colon cancer.[6][7]

  • Infectious Diseases: The scaffold is also a valuable intermediate for creating molecules with potential therapeutic properties against infectious agents.[1]

  • Materials Science: Beyond pharmaceuticals, the unique heterocyclic framework of this compound makes it a component in the development of advanced organic electronic materials.[1]

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to identify the protons on the aromatic rings, with their chemical shifts and coupling constants providing information about their relative positions.

    • ¹³C NMR would identify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (215.07 g/mol ) and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations within the molecule.

Note: For any synthesized derivative, a full spectroscopic characterization is essential to confirm its identity and purity before proceeding with further biological or material science studies.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the initial search. However, as with any brominated heterocyclic compound, it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

General hazards associated with similar heterocyclic compounds may include:

  • Acute toxicity if swallowed, inhaled, or in contact with skin.[8]

  • Skin and serious eye irritation.[8][9]

  • Potential for respiratory irritation.[9]

Crucial Note: Always consult the specific SDS provided by the chemical supplier before handling this compound. Do not extrapolate safety data from related but different molecules like pyridine.[10] In case of spills, use an inert absorbent material and dispose of it as hazardous waste according to local regulations.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in drug discovery and materials science. Its defined structure and the reactivity of its bromine substituent provide a reliable platform for the synthesis of complex molecules and libraries of compounds for screening. Understanding its core chemical properties, reactivity, and handling requirements is paramount for any researcher aiming to leverage this versatile compound in their work.

References

An In-depth Technical Guide to the Synthesis of 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its structural resemblance to purines allows it to interact with a variety of biological targets, including kinases and other enzymes. The introduction of a bromine atom at the 7-position of this scaffold, yielding 7-Bromothiazolo[4,5-c]pyridine, provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. This guide presents two plausible and robust synthetic pathways for the preparation of this compound, offering detailed experimental protocols and mechanistic insights.

Proposed Synthetic Pathways

Two primary strategies are proposed for the synthesis of this compound:

  • Pathway 1: Construction of the Thiazole Ring onto a Pre-brominated Pyridine Core. This approach involves the initial synthesis of a functionalized 3-amino-4-bromopyridine derivative, followed by a cyclization reaction to form the fused thiazole ring.

  • Pathway 2: Late-Stage Bromination of the Thiazolo[4,5-c]pyridine Core via a Sandmeyer Reaction. This strategy focuses on first constructing the parent thiazolo[4,5-c]pyridine ring system, followed by a sequence of functional group manipulations on the pyridine ring to introduce the bromine atom at the 7-position.

Pathway 1: Construction of the Thiazole Ring onto a Pre-brominated Pyridine Core

This pathway offers a convergent approach where the key bromo-substituted pyridine intermediate is first synthesized and then subjected to thiazole ring formation.

Overall Synthetic Scheme

Pathway 1 A 2-Chloro-3-nitropyridine B 4-Bromo-2-chloro-3-nitropyridine A->B Br2, H2SO4 C 4-Bromo-2-chloro-3-aminopyridine B->C Fe, NH4Cl D 7-Bromo-2-chlorothiazolo[4,5-c]pyridine C->D KSCN E This compound D->E H2, Pd/C

Caption: Synthetic route for this compound starting from 2-Chloro-3-nitropyridine.

Mechanistic Insights and Rationale

The initial bromination of 2-chloro-3-nitropyridine is directed to the 4-position due to the activating effect of the amino group precursor (nitro group) and the directing influence of the existing substituents. The subsequent reduction of the nitro group to an amine is a standard transformation. The key step is the cyclization with potassium thiocyanate to form the thiazole ring. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization. The final dehalogenation of the 2-chloro group is achieved through catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-chloro-3-nitropyridine

  • To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in concentrated sulfuric acid, slowly add bromine (1.1 eq) at 0 °C.

  • Warm the reaction mixture to room temperature and then heat to 80 °C for 12 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-2-chloro-3-aminopyridine

  • To a solution of 4-bromo-2-chloro-3-nitropyridine (1.0 eq) in ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.5 eq).

  • Heat the mixture to reflux for 4 hours.

  • Filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

Step 3: Synthesis of 7-Bromo-2-chlorothiazolo[4,5-c]pyridine

  • A mixture of 4-bromo-2-chloro-3-aminopyridine (1.0 eq) and potassium thiocyanate (1.2 eq) in acetic acid is heated at reflux for 6 hours.

  • After cooling, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to afford the crude product.

Step 4: Synthesis of this compound

  • A solution of 7-bromo-2-chlorothiazolo[4,5-c]pyridine (1.0 eq) in methanol is treated with palladium on carbon (10 mol%).

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield this compound.

Data Presentation
StepProductExpected Yield (%)
14-Bromo-2-chloro-3-nitropyridine70-80
24-Bromo-2-chloro-3-aminopyridine85-95
37-Bromo-2-chlorothiazolo[4,5-c]pyridine60-70
4This compound75-85

Pathway 2: Late-Stage Bromination of the Thiazolo[4,5-c]pyridine Core via a Sandmeyer Reaction

This pathway involves the initial synthesis of the parent thiazolo[4,5-c]pyridine, followed by functionalization of the pyridine ring to introduce the bromo substituent. This approach is advantageous when the parent heterocycle is readily available.

Overall Synthetic Scheme

Pathway 2 F 3,4-Diaminopyridine G Thiazolo[4,5-c]pyridine F->G CS2, S H 7-Nitrothiazolo[4,5-c]pyridine G->H HNO3, H2SO4 I 7-Aminothiazolo[4,5-c]pyridine H->I SnCl2, HCl J This compound I->J NaNO2, HBr, CuBr

Caption: Synthesis of this compound via a Sandmeyer reaction.

Mechanistic Insights and Rationale

The synthesis of the thiazolo[4,5-c]pyridine core from 3,4-diaminopyridine can be achieved through various methods, with the use of carbon disulfide and sulfur being a classical approach. The subsequent nitration of the thiazolo[4,5-c]pyridine is expected to occur at the 7-position, which is activated towards electrophilic substitution. Reduction of the nitro group to the corresponding amine provides the precursor for the Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate, using a copper(I) halide catalyst.[1][2][3]

Detailed Experimental Protocol

Step 1: Synthesis of Thiazolo[4,5-c]pyridine

  • A mixture of 3,4-diaminopyridine (1.0 eq), carbon disulfide (2.0 eq), and sulfur (1.1 eq) in dimethylformamide (DMF) is heated at 130 °C for 24 hours.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography affords thiazolo[4,5-c]pyridine.

Step 2: Synthesis of 7-Nitrothiazolo[4,5-c]pyridine

  • To a solution of thiazolo[4,5-c]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the mixture onto ice and neutralize with aqueous ammonia.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the nitro derivative.

Step 3: Synthesis of 7-Aminothiazolo[4,5-c]pyridine

  • To a suspension of 7-nitrothiazolo[4,5-c]pyridine (1.0 eq) in concentrated hydrochloric acid, add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture at 60 °C for 3 hours.

  • Cool the reaction mixture and basify with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to give the amine.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

  • Dissolve 7-aminothiazolo[4,5-c]pyridine (1.0 eq) in aqueous hydrobromic acid (48%).

  • Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, basify with aqueous ammonia, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Data Presentation
StepProductExpected Yield (%)
1Thiazolo[4,5-c]pyridine50-60
27-Nitrothiazolo[4,5-c]pyridine65-75
37-Aminothiazolo[4,5-c]pyridine80-90
4This compound55-65

Conclusion

This guide has outlined two viable synthetic pathways for the preparation of this compound, a key intermediate for the synthesis of novel bioactive molecules. Both routes utilize well-established chemical transformations and offer strategic advantages depending on the availability of starting materials. The provided detailed protocols and mechanistic discussions are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Spectroscopic data for 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromothiazolo[4,5-c]pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. As comprehensive public data for this specific molecule is limited, this document combines experimentally verified data with expert-led predictions based on established principles of spectroscopy and analysis of analogous structures. This approach provides researchers with a robust framework for identifying and characterizing this compound.

The structural complexity and electronic nature of the fused thiazole and pyridine rings, modified by a heavy bromine atom, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming synthesis, assessing purity, and predicting reactivity. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of the title compound.

Molecular Structure and Spectroscopic Overview

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a pyridine ring fused with a thiazole ring, with a bromine atom substituted on the pyridine moiety.

Caption: Structure of this compound with IUPAC numbering.

An integrated spectroscopic approach is essential. NMR provides the carbon-hydrogen framework, MS confirms the molecular weight and isotopic distribution from bromine, IR identifies functional groups, and UV-Vis reveals the electronic properties of the conjugated system.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the successful synthesis of the target molecule. It provides the molecular weight and, critically in this case, the isotopic signature of bromine.

Expected Fragmentation and Ionization

Electrospray ionization (ESI) in positive mode is the preferred method for this type of nitrogen-containing heterocyclic compound. The molecule is expected to protonate at one of the nitrogen atoms (likely the more basic pyridine nitrogen, N5) to form the [M+H]⁺ ion.

Experimental Data

Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) has confirmed the molecular ion.

ParameterObserved ValueExpected ValueInterpretation
Formula C₆H₃BrN₂SC₆H₃BrN₂S-
Molecular Weight 215.99 g/mol 215.99 g/mol -
[M+H]⁺ (m/z) 217.9216.9The observed mass corresponds to the protonated molecule. The signal appears as a doublet.
Isotopic Pattern Doublet at ~m/z 217 & 219Doublet of ~1:1 ratioThis is the definitive signature of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.

This isotopic pattern is a self-validating feature; its presence provides very high confidence in the incorporation of bromine into the structure.

Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms.

Experimental Data: The ¹H NMR spectrum was recorded in DMSO-d₆.

ProtonPredicted Shift (ppm)Observed Shift (ppm)MultiplicityInterpretation
H2 9.2 - 9.59.38Singlet (s)This proton is on the electron-deficient thiazole ring, adjacent to both sulfur and nitrogen, resulting in a significant downfield shift.
H4 8.6 - 8.88.75Singlet (s)Located on the pyridine ring, this proton is deshielded by the adjacent nitrogen (N5).
H6 8.3 - 8.58.45Singlet (s)This proton is also on the pyridine ring. Its chemical shift is influenced by the adjacent bromine and the fused ring system.

The observation of three distinct singlets in the aromatic region is fully consistent with the proposed structure, which has three protons on the heterocyclic core, none of which are adjacent to each other.

G cluster_workflow NMR Sample Preparation and Analysis Workflow prep 1. Sample Preparation ~5 mg in 0.6 mL DMSO-d6 vortex 2. Dissolution Vortex until clear prep->vortex transfer 3. Transfer Transfer to 5mm NMR tube vortex->transfer instrument 4. Instrument Setup Tune and lock spectrometer transfer->instrument acquire 5. Acquisition Acquire 1H, 13C, and 2D spectra instrument->acquire process 6. Data Processing Fourier transform, phase, and baseline correction acquire->process analyze 7. Spectral Analysis Assign peaks and interpret data process->analyze

The Strategic Application of 7-Bromothiazolo[4,5-c]pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolopyridine nucleus, a heterocyclic scaffold merging a thiazole and a pyridine ring, is a cornerstone in contemporary drug discovery, recognized for its ability to interact with a multitude of biological targets. This technical guide delves into the medicinal chemistry applications of a key derivative, 7-Bromothiazolo[4,5-c]pyridine. We will explore its synthetic accessibility, the strategic importance of the bromine substituent for molecular diversification, and its role as a foundational scaffold in the development of novel therapeutic agents, with a particular focus on kinase inhibitors and antimicrobial compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

The Thiazolopyridine Scaffold: A Privileged Structure in Drug Discovery

The fusion of a thiazole and a pyridine ring gives rise to a class of compounds known as thiazolopyridines. This combination is of significant interest in medicinal chemistry as it brings together the electronic properties of both an electron-rich thiazole and an electron-deficient pyridine, creating a unique and versatile scaffold.[1] Thiazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The rigid, planar structure of the thiazolopyridine core provides a well-defined framework for the spatial orientation of various substituents, facilitating interactions with biological targets.

The specific isomer, thiazolo[4,5-c]pyridine, is one of several possible arrangements of the fused rings. The strategic placement of a bromine atom at the 7-position, yielding this compound, offers a crucial handle for synthetic chemists to introduce a wide array of functional groups through well-established cross-coupling methodologies. This makes it a valuable intermediate for the construction of libraries of diverse molecules for biological screening.[2]

Synthesis and Reactivity of this compound

The synthesis of the thiazolo[4,5-c]pyridine core generally involves the construction of the thiazole ring onto a pre-existing pyridine framework. A common approach is the reaction of an aminopyridine derivative with a suitable reagent to form the fused thiazole ring.

Proposed Synthetic Workflow

The following diagram illustrates a probable synthetic pathway to this compound:

G cluster_0 Synthesis of this compound A 3-Amino-4-chloropyridine B 3-Amino-4-mercaptopyridine A->B NaSH C 7-Chlorothiazolo[4,5-c]pyridine B->C Formic Acid or derivative D This compound C->D Brominating Agent (e.g., PBr3/PBr5) G cluster_1 Diversification of this compound Core This compound Suzuki Suzuki Coupling (R-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2) Core->Buchwald Sonogashira Sonogashira Coupling (R-CCH) Core->Sonogashira Product_S 7-Aryl/Heteroaryl Derivative Suzuki->Product_S Product_B 7-Amino Derivative Buchwald->Product_B Product_So 7-Alkynyl Derivative Sonogashira->Product_So G cluster_2 Potential Mechanism of Action for Antimicrobial Activity Compound Thiazolo[4,5-c]pyridine Derivative Inhibition Inhibition Compound->Inhibition Enzyme Bacterial DNA Gyrase Enzyme->Inhibition Replication DNA Replication Inhibition->Replication Blocks CellDeath Bacterial Cell Death Replication->CellDeath Leads to

References

7-Bromothiazolo[4,5-c]pyridine: A Technical Guide to a Privileged Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fused Heterocycles in Drug Discovery

The thiazolo[4,5-c]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, prized for its structural resemblance to purine and its ability to form key interactions with a multitude of biological targets. This versatile framework is a cornerstone in the design of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1] Within this class of compounds, 7-Bromothiazolo[4,5-c]pyridine has emerged as a critical and highly adaptable building block. Its strategic bromine atom serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in the synthesis of complex, high-value molecules.

Physicochemical Properties and Handling

This compound is a stable, solid compound at room temperature. Its key properties are summarized below, providing essential data for reaction planning and execution.

PropertyValue
CAS Number 108724-09-0
Molecular Formula C₆H₃BrN₂S
Molecular Weight 215.07 g/mol
Appearance Off-white to yellow solid
Storage Store at room temperature

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic power of this compound is most effectively unlocked through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the reactivity of the C-Br bond make it an excellent substrate for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents at the 7-position.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between an organoboron species and an organic halide.[2][3] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acid reagents.[4]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process.[5] It commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), where the organic group from the boron is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The base is crucial as it activates the boronic acid, enhancing its nucleophilicity for efficient transmetalation.[6]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex L₂Pd(II)(Ar)(R') Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronate R'-B(OR)₂⁻ Boronate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol (Representative):

The following protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings on similar bromo-heterocyclic substrates.[1][7] Researchers should perform initial small-scale trials to optimize conditions for their specific boronic acid partner.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., XPhos, 4-10 mol%).

  • Solvent Addition & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol (2:1), to the flask. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 7-aryl-thiazolo[4,5-c]pyridine derivative.

Table of Reagents for Suzuki-Miyaura Coupling:

ReagentRoleTypical ExamplesMolar Ratio (Typical)
This compoundElectrophile-1.0
Arylboronic Acid/EsterNucleophilePhenylboronic acid, 4-Methoxyphenylboronic acid1.2 - 1.5
Palladium CatalystCatalystPd(PPh₃)₄, PdCl₂(dppf), XPhosPdG20.02 - 0.05
BaseActivatorK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0
SolventReaction Medium1,4-Dioxane/H₂O, Toluene/Ethanol, DMF-
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds from aryl halides and amines.[8][9] This reaction is of paramount importance in pharmaceutical chemistry, where the arylamine motif is a common feature in bioactive molecules.[10]

Mechanistic Rationale:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8] The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium amido complex. The final, crucial step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being required to facilitate both the oxidative addition and the reductive elimination steps.[9]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_complex->AmineCoord Amido_complex L₂Pd(II)(Ar)(NR¹R²) AmineCoord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Amine HNR¹R² + Base Amine->AmineCoord

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Field-Proven Experimental Protocol (Representative):

The following protocol is a representative procedure adapted from established methodologies for Buchwald-Hartwig aminations on bromo-pyridine substrates.[11] Optimization of the base, ligand, and temperature may be necessary for different amine coupling partners.

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube or reaction vial with the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP or XPhos), and the base (e.g., NaOt-Bu or Cs₂CO₃).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.) to the vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 7-amino-thiazolo[4,5-c]pyridine derivative.

Table of Reagents for Buchwald-Hartwig Amination:

ReagentRoleTypical ExamplesMolar Ratio (Typical)
This compoundElectrophile-1.0
AmineNucleophileMorpholine, Piperidine, Aniline derivatives1.1 - 1.5
Palladium CatalystCatalystPd₂(dba)₃, Pd(OAc)₂0.01 - 0.05
LigandCatalyst Stabilizer/ActivatorBINAP, XPhos, RuPhos0.02 - 0.10
BaseProton ScavengerNaOt-Bu, Cs₂CO₃, K₃PO₄1.5 - 2.5
SolventReaction MediumToluene, 1,4-Dioxane, THF-

Application in the Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors

The thiazolopyridine scaffold is a well-established "privileged structure" in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Numerous kinase inhibitors based on related fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines, have been developed.[12] The ability of the heterocyclic core to form key hydrogen bonding interactions within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design.

The synthetic methodologies described above allow for the strategic elaboration of the this compound core to generate libraries of potential kinase inhibitors. By varying the aryl or amino substituent at the 7-position, researchers can fine-tune the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a specific kinase target.

Kinase_Inhibitor_Synthesis Start This compound Suzuki Suzuki Coupling (Pd Catalyst, Base, R¹-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base, HNR²R³) Start->Buchwald Product_Suzuki 7-Aryl-thiazolo[4,5-c]pyridine (Kinase Inhibitor Scaffold) Suzuki->Product_Suzuki Product_Buchwald 7-Amino-thiazolo[4,5-c]pyridine (Kinase Inhibitor Scaffold) Buchwald->Product_Buchwald Library Library of Potential Kinase Inhibitors Product_Suzuki->Library Product_Buchwald->Library

Figure 3: Synthetic workflow for the elaboration of this compound into diverse kinase inhibitor scaffolds.

Conclusion

This compound stands as a testament to the power of strategic halogenation in creating versatile building blocks for organic synthesis. Its robust performance in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and modular approach to a diverse range of substituted thiazolo[4,5-c]pyridines. For researchers and drug development professionals, this compound offers an efficient entry point into a privileged chemical space, enabling the rapid generation of novel molecular entities with significant potential as therapeutic agents. As the demand for sophisticated kinase inhibitors and other targeted therapies continues to grow, the importance of this compound as a key synthetic intermediate is set to expand even further.

References

An In-depth Technical Guide to 7-Bromothiazolo[4,5-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromothiazolo[4,5-c]pyridine has emerged as a pivotal heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and its strategic application in the development of novel drug candidates. By elucidating the causality behind synthetic choices and providing validated characterization data, this document serves as an essential resource for researchers leveraging this versatile scaffold in their drug discovery endeavors.

Introduction: The Significance of the Thiazolopyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged structure in medicinal chemistry. This arrangement combines the hydrogen bonding capabilities and aromatic nature of the pyridine ring with the unique electronic properties and synthetic versatility of the thiazole moiety. Thiazolopyridines are structurally related to purines, allowing them to function as effective mimics in biological systems, particularly as ATP-competitive inhibitors of kinases. The introduction of a bromine atom at the 7-position of the thiazolo[4,5-c]pyridine core provides a crucial handle for further synthetic elaboration through various cross-coupling reactions, making this compound a highly valuable starting material for generating diverse chemical libraries. Its utility is particularly pronounced in the fields of oncology and infectious diseases, where it serves as a key intermediate for molecules targeting specific enzymes and proteins in disease pathways[1].

Discovery and Historical Context

While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of thiazolopyridine chemistry for pharmaceutical applications. The development of synthetic routes to various substituted thiazolopyridines has been an area of active research, driven by the desire to create novel heterocyclic compounds with diverse biological activities. Early methodologies focused on the construction of the fused ring system from appropriately substituted pyridine or thiazole precursors. The introduction of a bromine atom was a logical step to enhance the synthetic utility of the scaffold, allowing for the facile introduction of various substituents to explore the structure-activity relationships (SAR) of resulting compounds. The primary Chemical Abstracts Service (CAS) number for this compound is 108724-09-0 .

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. Two principal strategies involve:

  • Strategy A: Bromination of a Pre-formed Thiazolo[4,5-c]pyridine Ring System. This approach is direct but depends on the availability of the parent heterocycle and the ability to control the regioselectivity of the bromination.

  • Strategy B: Construction of the Fused Ring System from a Brominated Pyridine Precursor. This is often a more versatile approach, as it allows for the introduction of the bromine atom at an earlier stage.

Detailed Experimental Protocol: Synthesis via Cyclization of a Brominated Pyridine Derivative

This protocol describes a common and effective method for the preparation of this compound, starting from a commercially available brominated aminopyridine. The underlying principle is the formation of the thiazole ring onto the pyridine core.

Workflow for the Synthesis of this compound

A common synthetic route to this compound.

Step 1: Formation of N-(3-Bromopyridin-4-yl)formamide

  • To a stirred solution of 4-Amino-3-bromopyridine (1.0 eq) in a suitable high-boiling point solvent such as toluene, add formic acid (excess, e.g., 5.0 eq).

  • Heat the reaction mixture to reflux (typically 110-120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-Bromopyridin-4-yl)formamide as a solid.

Causality: The formylation of the amino group is a necessary step to introduce the carbon atom that will become part of the thiazole ring. Formic acid serves as a simple and inexpensive source for the formyl group.

Step 2: Thionation and Cyclization to this compound

  • Suspend N-(3-Bromopyridin-4-yl)formamide (1.0 eq) in an anhydrous solvent such as toluene.

  • Add a thionating agent, such as Lawesson's reagent (0.5 eq) or phosphorus pentasulfide (P₄S₁₀) (0.25 eq), portion-wise.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove any insoluble byproducts.

  • The filtrate, containing the intermediate N-(3-Bromopyridin-4-yl)thioformamide, is then treated with an oxidizing agent to effect cyclization. A common method is to add the filtrate to a stirred solution of potassium ferricyanide (K₃[Fe(CN)₆]) (e.g., 2.2 eq) in an aqueous sodium hydroxide solution.

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality: The thionation step converts the amide into a thioamide, which is the key precursor for the formation of the thiazole ring. The subsequent oxidative cyclization, often referred to as the Jacobs-Gould reaction, proceeds via an intramolecular nucleophilic attack of the sulfur onto the pyridine ring, followed by aromatization to form the stable fused heterocyclic system.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in synthesis and for the unambiguous identification of its derivatives.

PropertyValue
Molecular Formula C₆H₃BrN₂S
Molecular Weight 215.07 g/mol
Appearance Off-white to yellow solid
CAS Number 108724-09-0

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons on the pyridine and thiazole rings. The chemical shifts and coupling constants would be characteristic of the thiazolo[4,5-c]pyridine ring system.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the carbon atoms of the fused ring system. The chemical shifts will be influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the bromine substituent.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound lies in its ability to serve as a versatile scaffold for the introduction of diverse substituents at the 7-position via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the rapid generation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Workflow for the Application of this compound in Drug Discovery

A generalized workflow for utilizing this compound in drug discovery.

A notable area of application is in the development of kinase inhibitors . The thiazolopyridine core can effectively mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases. By introducing different substituents at the 7-position, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets implicated in diseases such as cancer. For instance, the thiazolo[5,4-b]pyridine scaffold, an isomer of the [4,5-c] system, has been successfully employed to develop inhibitors of c-KIT, PI3K, and other kinases[2]. The synthetic accessibility of this compound makes it an attractive starting point for the exploration of this chemical space.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its strategic design, incorporating a versatile bromine handle on a biologically relevant scaffold, provides medicinal chemists with a powerful tool for the synthesis of novel therapeutics. The synthetic routes, while requiring careful optimization, are robust and adaptable for library synthesis. As our understanding of the molecular drivers of disease continues to grow, the importance of versatile building blocks like this compound in the rapid development of targeted therapies is set to increase. This guide serves to equip researchers with the fundamental knowledge required to effectively utilize this valuable compound in their scientific pursuits.

References

A Senior Application Scientist's Guide to 7-Bromothiazolo[4,5-c]pyridine: Sourcing, Validation, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the procurement of specialized heterocyclic building blocks is a critical first step that dictates the trajectory of a research program. 7-Bromothiazolo[4,5-c]pyridine, a key intermediate, is no exception. Its fused thiazole and pyridine rings, functionalized with a reactive bromine atom, offer a versatile scaffold for developing novel kinase inhibitors, therapeutic agents, and advanced organic electronic materials.[1]

This guide provides an in-depth technical overview of the commercial landscape for this compound, moving beyond a simple supplier list to offer a framework for sourcing, validation, and safe handling, ensuring the integrity of your research from vial to validation.

Compound Profile and Identification

This compound is a heterocyclic compound whose utility lies in its potential for further functionalization, primarily through cross-coupling reactions at the bromine-substituted position. Understanding its fundamental properties is essential for its effective use.

A notable point of ambiguity in the commercial space is the assignment of a CAS Number. Researchers will encounter two primary identifiers associated with this compound: CAS 108724-09-0 and CAS 14080-60-5 . While suppliers use these interchangeably, it is imperative to confirm the structure and specifications with the chosen vendor via documentation like a Certificate of Analysis (CoA) to ensure the correct isomeric form is procured.

Table 1: Core Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₃BrN₂S[2][3]
Molecular Weight 215.07 g/mol [1][2]
Primary CAS Numbers 108724-09-0, 14080-60-5[2][3]
Typical Purity ≥95%[1][2]
Physical Form Solid (inferred from related compounds)
Storage Condition Room Temperature[1][4]
SMILES String BrC1=CN=CC2=C1SC=N2[2]
InChI Key InChI=1S/C6H3BrN2S/c7-4-1-8-2-5-6(4)11-3-10-5[2]

Commercial Availability and Sourcing Landscape

The availability of this compound is primarily concentrated among specialized chemical suppliers that cater to the research and development sector. These vendors typically offer the compound in small quantities (milligrams to grams) suitable for laboratory-scale synthesis and screening.

Table 2: Selected Commercial Suppliers of this compound

SupplierAssociated CAS No.Typical PurityAvailable QuantitiesNotes
Ark Pharma Scientific 108724-09-095%1gOffers immediate stock for small quantities.[2]
Parchem 14080-60-5Specialty GradeBulk, R&D/PilotPositioned as a supplier for both R&D and larger scale needs.[3]
MySkinRecipes 108724-09-095%50mgCaters to small-scale research with pricing available for specific quantities.[1]

This table is not exhaustive but represents suppliers identified in public-facing chemical databases. Researchers should conduct their own due diligence.

Strategic Applications in Research & Development

The true value of this compound is realized in its application as a versatile synthetic intermediate. Its structural features make it a privileged scaffold in medicinal chemistry.

  • Kinase Inhibitor Development: The thiazolopyridine core is a recognized hinge-binding motif for various kinases.[5] This scaffold has been successfully utilized to develop inhibitors for targets like c-KIT, PI3K, and VEGFR2, which are critical in oncology.[5] The bromine atom serves as a crucial handle for introducing diversity elements through Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific cancer cell lines.[5][6]

  • Novel Therapeutics: Beyond kinases, the compound is a building block for drugs targeting a wide array of diseases. Its structural resemblance to purine isosteres allows it to be used in the design of therapeutics for infectious diseases, inflammatory conditions, and neurological disorders.[1][7]

  • Material Science: The unique heterocyclic framework of this compound also lends itself to the development of organic electronic materials, where its electronic properties can be tuned for applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[1]

The diagram below illustrates the central role of this molecule in the drug discovery pipeline.

G cluster_procurement Core Building Block cluster_synthesis Synthetic Diversification cluster_application Therapeutic Candidates A This compound B Suzuki / Buchwald-Hartwig Cross-Coupling A->B R-B(OH)₂ C Nucleophilic Substitution A->C Nu-H D Kinase Inhibitors (e.g., c-KIT, PI3K) B->D E Anti-Infective Agents B->E F CNS-Targeting Agents C->F

Caption: Role of this compound as a key intermediate.

Experimental Protocol: Procurement and Quality Verification

A robust experimental workflow begins with a rigorous procurement and validation process. Simply ordering from a catalog is insufficient; ensuring the material's identity and purity is a non-negotiable step to guarantee reproducibility and prevent costly downstream failures.

Step-by-Step Procurement and Validation Workflow:

  • Supplier Vetting:

    • Identify at least two potential suppliers from chemical databases (e.g., Molbase, ChemicalBook) or direct searches.[8][9]

    • Contact suppliers to request a formal quotation and, most importantly, a lot-specific Certificate of Analysis (CoA) for the batch currently in stock.

  • Documentation Review:

    • Scrutinize the CoA. It should provide, at a minimum, the purity as determined by HPLC or GC and identity confirmation by ¹H NMR or Mass Spectrometry.

    • Compare the provided analytical data against literature values or spectral predictions to pre-emptively identify any discrepancies.

  • Procurement and Receipt:

    • Place the order with the supplier that provides the most comprehensive documentation and meets pricing and delivery requirements.

    • Upon receipt, log the material into the laboratory inventory system, noting the supplier, lot number, and date of arrival.

  • Independent Quality Control (QC):

    • This step is critical and should never be skipped. Do not rely solely on the supplier's CoA.

    • Prepare a sample and acquire a ¹H NMR spectrum. The observed shifts, splitting patterns, and integration should be consistent with the structure of this compound.

    • Perform LC-MS analysis to confirm the molecular weight (214/216 m/z isotope pattern for bromine) and assess purity. The purity level should be within an acceptable range of the supplier's claim.

  • Release for Use:

    • Only after the material has passed internal QC should it be released for use in synthesis.

    • Store the compound under the recommended conditions, typically at room temperature in a dry, well-ventilated area.[1]

The following diagram outlines this essential workflow.

G A 1. Identify Suppliers & Request CoA B 2. Review Supplier's Analytical Data A->B C 3. Procure Material B->C D 4. Independent QC (NMR, LC-MS) C->D E 5. Compare Data (Internal vs. CoA) D->E F Pass E->F Data Match H Fail E->H Discrepancy G Release for Synthetic Use F->G I Contact Supplier & Quarantine Lot H->I

Caption: Workflow for procurement and validation of chemical reagents.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound should be obtained directly from the supplier, general precautions for related heterocyclic and pyridine-based compounds should be observed.[10]

  • Hazard Profile: Pyridine derivatives are often categorized as harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Avoid generating dust. Use spark-proof tools and take precautionary measures against static discharge, as related compounds can be flammable.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

By adhering to this comprehensive guide, researchers can confidently source, validate, and utilize this compound, building a foundation of scientific integrity and reproducibility for their drug discovery and materials science endeavors.

References

Methodological & Application

Application Note: Strategic Synthesis of 7-Aryl/Heteroaryl-Thiazolo[4,5-c]pyridine Scaffolds via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolo[4,5-c]pyridine Core in Modern Chemistry

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science.[1][2][3] Its structural framework is present in a multitude of biologically active molecules, demonstrating a wide range of pharmacological activities including kinase inhibition and antimicrobial effects.[4][5][6] The strategic functionalization of this core is paramount for the development of novel therapeutics and advanced organic materials.

The precursor, 7-Bromothiazolo[4,5-c]pyridine, serves as a highly versatile and pivotal building block.[7][8] The bromine atom at the 7-position acts as an effective synthetic handle for carbon-carbon bond formation, enabling extensive structural diversification. Among the array of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out as the premier choice for this transformation.[9][10] Its reputation is built on its operational simplicity, mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of organoboron reagents.[11][12][13][14]

This guide provides an in-depth protocol for the synthesis of 7-substituted-thiazolo[4,5-c]pyridine derivatives, grounded in the mechanistic principles of the Suzuki-Miyaura coupling, and offers field-proven insights for reaction optimization.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A comprehensive understanding of the catalytic cycle is essential for troubleshooting and optimizing the synthesis. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three fundamental steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][12][15]

  • Oxidative Addition: The cycle initiates with the insertion of the catalytically active Pd(0) complex into the carbon-bromine bond of the this compound substrate. This irreversible step forms a square-planar Pd(II) intermediate.

  • Transmetalation: This is the crucial bond-forming stage. The boronic acid (or its ester derivative) is first activated by a base to form a more nucleophilic boronate species.[13] This species then coordinates to the Pd(II) complex, and the organic group from the boron is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The newly formed di-organic Pd(II) complex undergoes reductive elimination, expelling the final coupled product (the 7-aryl-thiazolo[4,5-c]pyridine) and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) in1 pd0->in1 ox_add Oxidative Addition pd_ii Ar-Pd(II)L₂-Br (Intermediate) in2 pd_ii->in2 trans Transmetalation di_org Ar-Pd(II)L₂-Ar' (Di-organic Complex) in3 di_org->in3 red_elim Reductive Elimination in1->pd_ii  Ar-Br in2->di_org  Ar'-B(OR)₂  Base in3->pd0  Ar-Ar' Workflow setup 1. Reaction Setup (Substrates, Base) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert catalyst 3. Add Catalyst & Solvent inert->catalyst reaction 4. Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Aqueous Work-up (Quench & Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

References

Palladium-catalyzed cross-coupling reactions with 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromothiazolo[4,5-c]pyridine

Introduction: The Thiazolo[4,5-c]pyridine Scaffold in Modern Chemistry

The fusion of thiazole and pyridine rings creates the thiazolo[4,5-c]pyridine heterocyclic system, a scaffold of significant interest to researchers in medicinal chemistry and materials science. This structural motif is a key component in a variety of biologically active molecules, with derivatives exhibiting potential as inhibitors for enzymes like c-KIT and demonstrating anti-inflammatory and antioxidant properties.[1][2] The ability to precisely and efficiently functionalize this core structure is paramount for developing novel therapeutics and advanced materials.

This compound serves as a versatile building block for such functionalization. Its bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3] These reactions are prized for their reliability, functional group tolerance, and relatively mild conditions.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing robust, validated protocols for the most critical palladium-catalyzed transformations of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving a palladium complex, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a Pd(II) complex. The strength of the C-X bond is a key factor, with reactivity generally following the trend C-I > C-Br > C-Cl.[5]

  • Transmetalation (for Suzuki, Sonogashira, etc.) : The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[6] For Heck and Buchwald-Hartwig reactions, this stage involves coordination and insertion of the alkene or coordination of the amine, respectively.[7][8]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired new bond. This final step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7]

Palladium Catalytic Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Transmetal Transmetalation (or equivalent step) PdII_Coupling Ar-Pd(II)L_n-R PdII_Aryl->PdII_Coupling PdII_Coupling->Pd0 RedElim Reductive Elimination Product Ar-R (Product) PdII_Coupling->Product ArylHalide Ar-X (this compound) ArylHalide->Pd0 CouplingPartner R-M (Coupling Partner) CouplingPartner->PdII_Aryl

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)–C(sp²) bonds due to the operational simplicity and the stability and low toxicity of the requisite boronic acid or ester reagents.[6]

Scientific Rationale
  • Catalyst/Ligand : For heteroaryl bromides, catalyst systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are effective. For more challenging couplings, ligands such as dppf in [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can enhance catalytic activity and stability.[9]

  • Base : A base is essential for activating the organoboron species to facilitate transmetalation.[6] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble in organic solvents and often gives higher yields, albeit at a higher cost.

  • Solvent : A mixture of an organic solvent and water is typical. Dioxane/water or toluene/water systems are common choices, as they solubilize both the organic and inorganic reagents.[9]

Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for coupling this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the flask with inert gas three times to ensure the removal of oxygen.

  • Add the degassed dioxane/water solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress using TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates.
Ligand (dppf)Included in the pre-catalyst.
Base Cs₂CO₃ or K₂CO₃Cs₂CO₃ is generally more effective but K₂CO₃ is a good alternative.
Solvent Dioxane/H₂O or Toluene/H₂O (4:1)The aqueous phase is crucial for the transmetalation step.
Temperature 80 - 100 °CSufficient thermal energy to drive the catalytic cycle.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route to C-N bonds that circumvents the limitations of classical methods like nucleophilic aromatic substitution.[7][10] Its development has been marked by the evolution of highly specialized phosphine ligands.[11]

Scientific Rationale
  • Catalyst/Ligand : This reaction is highly dependent on the choice of ligand. Early generations used chelating phosphines like BINAP. Modern, highly active catalysts employ bulky, electron-rich monophosphine ligands (Buchwald ligands) such as XPhos or RuPhos, which facilitate both the oxidative addition and the challenging reductive elimination steps.[12] A Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[13] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring a different catalyst system.

  • Solvent : Anhydrous, aprotic polar solvents like toluene or dioxane are standard.

Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon)

Procedure:

  • Glovebox Recommended : Due to the air-sensitivity of the reagents, performing the setup in a glovebox is highly recommended.

  • To a dry reaction vial, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound and a stir bar.

  • Seal the vial, remove it from the glovebox, and add anhydrous toluene followed by the amine via syringe.

  • Place the reaction in a preheated oil bath or heating block at 90-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify the product via flash chromatography.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd sources.
Ligand XPhos, RuPhos, or similarBulky, electron-rich ligands are critical for high yields.
Base NaOt-BuStrong base essential for amine activation. Handle in a glovebox.
Solvent Anhydrous Toluene or DioxaneMust be rigorously dried to prevent catalyst deactivation.
Temperature 90 - 110 °CReaction rates are typically slower than Suzuki couplings.

Application 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira reaction provides a direct and powerful method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are prevalent in pharmaceuticals and materials.[14][15]

Scientific Rationale
  • Catalyst System : The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[16] The palladium component runs the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Copper-Free Conditions : Concerns over copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These reactions often require higher palladium loadings or more specialized ligands and may need stronger bases.

Protocol: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or Toluene (optional co-solvent)

  • Inert gas (Argon)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add degassed Et₃N (can be the sole solvent) or a mixture of a co-solvent like DMF and Et₃N.

  • Add the terminal alkyne via syringe.

  • Heat the reaction to 60-80 °C. The reaction is often faster than other couplings (1-6 hours).

  • Monitor by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Application 4: Heck Reaction for Alkene Arylation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[8][17] It is a foundational method for C-C bond formation and alkene functionalization.

Scientific Rationale
  • Catalyst : Pd(OAc)₂ is a common and inexpensive catalyst precursor. It is reduced in situ to the active Pd(0) species.[18] Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often required to stabilize the catalyst and promote the reaction, especially with aryl bromides.

  • Base : A mild to moderate inorganic or organic base is used to neutralize the HBr generated during the catalytic cycle. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices.

  • Solvent : A polar aprotic solvent like DMF, NMP, or acetonitrile is typically used to facilitate the reaction.

Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, an acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • P(o-tol)₃ (0.10 equiv, 10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

  • Inert gas (Argon)

Procedure:

  • In a Schlenk flask, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

  • Add Et₃N and the alkene.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C under a positive pressure of argon.

  • Monitor the reaction by TLC or GC-MS (typically 12-24 hours).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and careful workflow to ensure reproducibility and high yields. The exclusion of oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, is often the most critical factor.

Experimental Workflow prep 1. Reagent Preparation (Drying solvents, weighing reagents) setup 2. Reaction Setup (Inert atmosphere: Schlenk/Glovebox) prep->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitor 4. Monitoring (TLC / LC-MS / GC-MS) reaction->monitor monitor->reaction Continue Reaction workup 5. Workup (Quenching, Extraction, Washing) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS, etc.) purify->analyze

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Utilization of 7-Bromothiazolo[4,5-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). The core principle of FBDD is elegantly simple: begin with small, low-complexity molecules—fragments—that exhibit weak but efficient binding to a biological target. These initial "hits" are then optimized through structure-guided elaboration into potent, drug-like candidates. The efficiency of this approach stems from the vast chemical space that can be explored with a relatively small library of well-curated fragments.

Within the vast landscape of chemical fragments, certain scaffolds have emerged as "privileged structures" due to their recurring presence in bioactive molecules. The thiazolopyridine core is one such scaffold, recognized for its ability to engage in a variety of biologically relevant interactions. As a purine bioisostere, the thiazolopyridine nucleus can mimic the hydrogen bonding patterns of adenine and guanine, making it a valuable starting point for targeting ATP-binding sites in kinases and other enzymes.[1][2] This application note provides a detailed guide to the strategic use of a particularly valuable thiazolopyridine fragment, 7-Bromothiazolo[4,5-c]pyridine , in FBDD campaigns.

This compound: A Fragment Poised for Elaboration

The utility of this compound in FBDD is rooted in a combination of desirable physicochemical properties and a strategically placed chemical handle for facile optimization.

Physicochemical Properties and the "Rule of Three"

A well-designed fragment library adheres to the "Rule of Three" (Ro3), which provides a set of guidelines for optimal fragment properties.[3][4][5][6] These guidelines are designed to ensure that fragments are small, possess favorable solubility, and have a low degree of complexity, thereby increasing the probability of identifying high-quality hits.

Property"Rule of Three" GuidelineThis compoundCompliance
Molecular Weight (MW)≤ 300 Da215.07 g/mol Yes
Calculated LogP (cLogP)≤ 3Approx. 1.5-2.0Yes
Hydrogen Bond Donors (HBD)≤ 30Yes
Hydrogen Bond Acceptors (HBA)≤ 32 (N atoms)Yes
Rotatable Bonds≤ 30Yes

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three".

As illustrated in Table 1, this compound comfortably aligns with the Ro3 criteria, making it an ideal candidate for inclusion in a fragment screening library. Its modest molecular weight and balanced lipophilicity contribute to its solubility and likelihood of binding within protein pockets.

The Strategic Importance of the Bromo Substituent

The bromine atom at the 7-position is not merely a placeholder; it is a versatile chemical handle that enables rapid and targeted fragment elaboration. This "growth vector" is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[7][8][9][10] This chemical tractability allows for the systematic exploration of the chemical space surrounding the initial fragment hit, a crucial step in the evolution of a fragment into a lead compound.[11][12][13][14]

Experimental Workflows: From Fragment Screening to Hit Validation

The successful implementation of an FBDD campaign relies on a suite of biophysical techniques to identify and characterize fragment binding. This section outlines the key experimental protocols for screening and validating this compound as a fragment hit.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Elaboration Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen NMR or SPR Fragment Hits Fragment Hits Primary Screen->Fragment Hits Hit Validation Hit Validation Fragment Hits->Hit Validation Dose-response & Orthogonal Methods Structural Biology Structural Biology Hit Validation->Structural Biology X-ray Crystallography or NMR Validated Hit Validated Hit Structural Biology->Validated Hit Structure-Guided Design Structure-Guided Design Validated Hit->Structure-Guided Design Identify Growth Vectors Synthesis Synthesis Structure-Guided Design->Synthesis Suzuki, Heck, etc. Lead Optimization Lead Optimization Synthesis->Lead Optimization

Figure 1: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for fragment screening, offering high sensitivity for detecting weak binding events. Both ligand-observed and protein-observed methods are commonly employed.

A. Ligand-Observed NMR: Saturation Transfer Difference (STD) NMR

STD NMR is a robust method for identifying binders from a mixture of compounds.[15][16][17] It relies on the transfer of saturation from the protein to a bound ligand.

Step-by-Step Protocol for STD NMR:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare a stock solution of this compound (and other fragments if screening in a mixture) in a compatible deuterated solvent (e.g., DMSO-d₆).

    • Prepare the final NMR sample by mixing the protein and fragment(s) at a typical molar ratio of 1:100 (protein:fragment). The final fragment concentration is usually in the range of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to confirm the presence and integrity of the fragment.

    • Set up the STD experiment with on-resonance irradiation at a frequency where only protein signals resonate (e.g., -1.0 ppm) and off-resonance irradiation at a frequency far from any protein or ligand signals (e.g., 40 ppm).

    • Use a saturation time of 2-3 seconds to allow for efficient saturation transfer.

    • Acquire the STD difference spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • Process the STD difference spectrum. The presence of signals in the difference spectrum indicates that the fragment is binding to the protein.

    • The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface, offering valuable "epitope mapping" information.

B. Protein-Observed NMR: 2D ¹H-¹⁵N HSQC

For this method, the protein must be isotopically labeled with ¹⁵N. Binding of a fragment to the protein will cause chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum, allowing for the identification of the binding site.[18][19][20][21][22]

Step-by-Step Protocol for 2D ¹H-¹⁵N HSQC:

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled target protein.

    • Prepare a concentrated stock solution of the ¹⁵N-labeled protein (typically 100-200 µM) in a suitable NMR buffer.

    • Prepare a stock solution of this compound.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a stoichiometric excess of this compound (e.g., 5-10 fold molar excess) to the protein sample.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the two HSQC spectra.

    • Identify residues that exhibit significant chemical shift perturbations upon fragment binding. These residues likely form or are in close proximity to the binding site.

    • The magnitude of the CSPs can be used to estimate the binding affinity (K_D).

Protocol 2: Primary Screening and Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic and affinity data for biomolecular interactions.[23][24][25][26][27] It is highly sensitive and well-suited for fragment screening.

Step-by-Step Protocol for SPR:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a low immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare a solution of this compound in the running buffer (e.g., HBS-EP+ buffer with a low percentage of DMSO).

    • Inject the fragment solution over the sensor surface at a range of concentrations (e.g., 10 µM to 1 mM) to assess binding.

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (K_D).

    • For hits, perform a full kinetic analysis by fitting the association and dissociation phases of the sensorgrams to determine the association rate constant (k_a) and the dissociation rate constant (k_d).

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD. It provides a detailed three-dimensional map of the binding interactions, which is invaluable for structure-guided fragment elaboration.[28][29][30][31][32]

Step-by-Step Protocol for Co-crystallization:

  • Complex Formation:

    • Mix the purified target protein with a 3-5 fold molar excess of this compound.

    • Incubate the mixture for a sufficient time to allow for complex formation (e.g., 1-2 hours at 4°C).

  • Crystallization Screening:

    • Set up crystallization trials using various commercial or in-house screens. The sitting-drop or hanging-drop vapor diffusion methods are commonly used.

    • Monitor the crystallization plates regularly for the appearance of crystals.

  • Crystal Optimization and Soaking (Alternative to Co-crystallization):

    • If co-crystallization is unsuccessful, attempt to soak the fragment into pre-existing apo-protein crystals.

    • Prepare a solution of this compound in a cryo-protectant solution compatible with the apo-crystals.

    • Soak the crystals in this solution for a defined period (ranging from minutes to hours).

  • Data Collection and Structure Determination:

    • Harvest the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

Fragment Elaboration: A Structure-Guided Approach

Once a validated hit, such as this compound, has been identified and its binding mode elucidated, the next phase is to elaborate the fragment to improve its potency and selectivity. The bromine atom at the 7-position serves as the primary vector for this optimization.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Optimized Lead Fragment This compound Growing Fragment Growing (e.g., Suzuki Coupling) Fragment->Growing Linking Fragment Linking Fragment->Linking Merging Fragment Merging Fragment->Merging Lead_Compound Potent & Selective Lead Compound Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Figure 2: Strategies for elaborating a fragment hit into a lead compound.

Protocol 4: Suzuki-Miyaura Cross-Coupling for Fragment Growing

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[7][9][33] It is an excellent choice for elaborating the this compound core.

General Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition:

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O, dioxane/H₂O).

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired elaborated compound.

Conclusion

This compound represents a high-value fragment for FBDD campaigns targeting a wide range of protein classes, particularly those with nucleotide-binding sites. Its adherence to the "Rule of Three," coupled with the synthetic versatility of the 7-bromo substituent, provides a clear and efficient path from initial hit discovery to lead optimization. The protocols outlined in this application note offer a comprehensive framework for the successful integration of this privileged scaffold into modern drug discovery programs. By leveraging the power of biophysical screening methods and structure-guided design, researchers can unlock the full potential of this compound to accelerate the development of novel therapeutics.

References

Application Notes and Protocols for Utilizing 7-Bromothiazolo[4,5-c]pyridine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including metabolism, proliferation, and apoptosis.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[1] Within this field, heterocyclic scaffolds serve as privileged structures, providing a rigid framework for the precise orientation of functional groups that interact with the ATP-binding site of kinases.[2]

The thiazolopyridine core, a fusion of thiazole and pyridine rings, has emerged as a particularly valuable scaffold in the design of kinase inhibitors.[3][4] This application note focuses on 7-Bromothiazolo[4,5-c]pyridine , a key intermediate that offers a versatile platform for generating libraries of potent and selective kinase inhibitors.[5] Its structure allows for strategic modifications, particularly at the 7-position, enabling fine-tuning of inhibitor potency and selectivity against specific kinase targets.[6] This guide provides an in-depth look at the synthetic utility of this scaffold, detailed protocols for evaluating its derivatives as kinase inhibitors, and insights into the structure-activity relationships that govern their biological activity.

Part 1: Synthetic Strategies for Derivatizing the this compound Scaffold

The bromine atom at the 7-position of the thiazolo[4,5-c]pyridine core is the key to its utility as a scaffold. It serves as a versatile chemical handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the scaffold to optimize interactions with the target kinase.

Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for creating carbon-carbon bonds.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling for C-7 Arylation

This protocol describes the coupling of this compound with a generic arylboronic acid. The choice of the arylboronic acid is dictated by the specific structure-activity relationship (SAR) being explored for a given kinase target.

Rationale: The palladium catalyst, in conjunction with a suitable ligand, facilitates the oxidative addition to the C-Br bond. The base activates the boronic acid, leading to transmetalation, followed by reductive elimination to form the new C-C bond and regenerate the catalyst. Dioxane is a common high-boiling point solvent suitable for this reaction.

Materials and Reagents:

  • This compound (CAS: 108724-09-0)[7][8]

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 equivalent), the selected arylboronic acid (1.2 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane and a degassed 2M aqueous solution of Na₂CO₃ (2.0 equivalents). The typical solvent ratio is 4:1 dioxane to water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-thiazolo[4,5-c]pyridine derivative.

Suzuki Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvents Add Solvents & Base: - Anhydrous Dioxane - Aq. Na₂CO₃ Solution inert->solvents heat Heat and Stir (80-100 °C) solvents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with EtOAc - Wash with Water & Brine monitor->workup purify Purify by Column Chromatography workup->purify product Isolated 7-Aryl-thiazolo[4,5-c]pyridine purify->product Kinase Assay Workflow start Prepare Serial Dilution of Inhibitor Compound step1 Add to Plate: - Inhibitor/DMSO - Recombinant Kinase - Substrate start->step1 step2 Pre-incubate at RT (15-30 min) step1->step2 step3 Initiate Reaction: Add ATP step2->step3 step4 Incubate at 30°C (e.g., 60 min) step3->step4 step5 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate at RT (40 min) step4->step5 step6 Generate Signal: Add Kinase Detection Reagent Incubate at RT (30-60 min) step5->step6 step7 Measure Luminescence (Plate Luminometer) step6->step7 end Calculate IC₅₀ Value step7->end SAR Visualization cluster_scaffold Core Scaffold cluster_modifications Modifications at C-7 Position (R) cluster_activity Resulting Kinase Inhibitory Activity scaffold This compound r1 Simple Aryl (e.g., Phenyl) Low Potency scaffold->r1 Suzuki Coupling r2 Substituted Phenyl (e.g., -F, -OMe, -NH₂) Improved Potency scaffold->r2 Suzuki Coupling r3 Phenyl with Solubilizing Group (e.g., Morpholine) Good Potency & Properties scaffold->r3 Suzuki Coupling r4 Bicyclic Heterocycle (e.g., Indazole) Highest Potency scaffold->r4 Suzuki Coupling activity IC₅₀ (High to Low) r1->activity High IC₅₀ r2->activity Mid IC₅₀ r3->activity Low IC₅₀ r4->activity nM IC₅₀

References

Application Note: Development of Novel Antiproliferative Agents from 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Its derivatives have garnered significant attention as potential therapeutic agents, particularly in oncology.[3][4] The compact, rigid nature of this bicyclic system, coupled with its ability to participate in various non-covalent interactions, makes it an ideal framework for the design of potent and selective enzyme inhibitors. Notably, derivatives of the isomeric thiazolo[5,4-b]pyridine and related structures have shown promise as inhibitors of critical protein kinases involved in cancer cell proliferation and survival, such as c-KIT, phosphoinositide 3-kinase (PI3K), and cyclin-dependent kinases (CDKs).[5][6][7]

The 7-bromo-substituted thiazolo[4,5-c]pyridine is a key intermediate for the synthesis of a diverse library of compounds.[2][8] The bromine atom at the 7-position serves as a versatile synthetic handle for the introduction of various substituents via modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[9][10][11] This application note provides a comprehensive guide for the development of novel antiproliferative agents derived from 7-Bromothiazolo[4,5-c]pyridine, from the synthesis of a focused library of derivatives to their biological evaluation.

PART 1: Synthesis of 7-Substituted Thiazolo[4,5-c]pyridine Derivatives

The generation of a chemically diverse library of compounds is a cornerstone of the drug discovery process. Here, we outline protocols for the derivatization of this compound using two powerful palladium-catalyzed cross-coupling reactions.

Experimental Workflow: Synthesis

Synthesis Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Pd Catalyst, Base, Ligand Aryl_Derivatives 7-Aryl/Heteroaryl-thiazolo[4,5-c]pyridines Suzuki->Aryl_Derivatives Amino_Derivatives 7-Amino-thiazolo[4,5-c]pyridines Buchwald->Amino_Derivatives Purification Purification (Column Chromatography) Aryl_Derivatives->Purification Amino_Derivatives->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Compound Library Characterization->Library

Caption: Synthetic workflow for derivatization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of 7-aryl or 7-heteroaryl thiazolo[4,5-c]pyridines.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid/ester (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-substituted derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of 7-amino-thiazolo[4,5-c]pyridines.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.4 eq) to a Schlenk flask.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the flask and heat the reaction mixture at 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 7-amino derivative.

PART 2: In Vitro Evaluation of Antiproliferative Activity

A primary assessment of the synthesized compounds' potential as anticancer agents is the evaluation of their ability to inhibit the proliferation of cancer cell lines.

Protocol 3: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Antiproliferative Activity
CompoundR-Group at C7MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Lead-1 -Phenyl8.512.310.1
Lead-2 -4-Methoxyphenyl5.27.86.5
Lead-3 -Morpholino2.13.52.9
Lead-4 -Piperidinyl3.85.14.2
Doxorubicin (Positive Control)0.50.80.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

PART 3: Mechanistic Studies

To understand how the lead compounds exert their antiproliferative effects, further mechanistic studies are essential. These can include cell cycle analysis and apoptosis assays.

Signaling Pathway: PI3K/Akt/mTOR

Many thiazole-based compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7][13][15][16]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazolo[4,5-c]pyridine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population, revealing whether a compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[17][18][19]

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[5][20]

Materials:

  • Cancer cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiproliferative agents. The synthetic protocols outlined in this application note provide a robust framework for generating a diverse library of derivatives. Subsequent biological evaluation using the described assays for cell viability, cell cycle progression, and apoptosis can effectively identify lead compounds and elucidate their mechanisms of action. This integrated approach of chemical synthesis and biological screening is fundamental to the discovery of new and effective cancer therapeutics.

References

The Strategic Deployment of 7-Bromothiazolo[4,5-c]pyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the thiazolo[4,5-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in potent, selective, and drug-like bioactive compounds. At the heart of this synthetic versatility lies 7-Bromothiazolo[4,5-c]pyridine , a key building block that provides a strategic handle for the introduction of diverse molecular functionalities. Its utility is particularly pronounced in the development of novel therapeutics for oncology and infectious diseases, where it serves as a foundational element for designing targeted enzyme and protein inhibitors.[1] This guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on detailed protocols for palladium-catalyzed cross-coupling reactions that are central to its use in drug discovery.

The Synthetic Power of the 7-Bromo Moiety

The bromine atom at the 7-position of the thiazolo[4,5-c]pyridine scaffold is the linchpin of its synthetic utility. This halogen serves as a versatile functional handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex molecular architectures from readily available starting materials.

The ability to introduce a wide array of aryl, heteroaryl, and amino substituents at this position is critical for tuning the pharmacological properties of the resulting molecules. This strategic functionalization allows researchers to systematically explore the structure-activity relationships (SAR) of a compound series, optimizing for potency, selectivity, and pharmacokinetic properties.

Key Synthetic Transformations: Pathways to Bioactivity

The journey from this compound to a potential drug candidate typically involves one of two key synthetic pathways:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond, coupling with a boronic acid or ester. This is a cornerstone for creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond, coupling with an amine. This is crucial for introducing key hydrogen bond donors and acceptors that can interact with the target protein.

The following diagram illustrates these pivotal synthetic routes originating from this compound.

Caption: Key synthetic transformations of this compound.

Application in Kinase Inhibitor Synthesis: A Focus on GSK-3β

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that has been implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The development of potent and selective GSK-3β inhibitors is therefore a significant area of research. The thiazolo[4,5-c]pyridine scaffold has proven to be a valuable core for the design of such inhibitors.

The strategic functionalization of the 7-position of the thiazolo[4,5-c]pyridine ring system allows for the exploration of key interactions within the ATP-binding pocket of GSK-3β. By introducing various aryl and amino substituents, researchers can optimize the compound's affinity and selectivity for the target kinase.

The following diagram illustrates a generalized signaling pathway involving GSK-3β and the rationale for its inhibition.

GSK3_Pathway cluster_upstream Upstream Signaling cluster_gsk3 GSK-3β Regulation cluster_downstream Downstream Effects Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GSK3b_inactive GSK-3β (Inactive) Frizzled->GSK3b_inactive Inhibits Insulin Insulin IR Insulin Receptor Insulin->IR IR->GSK3b_inactive Inhibits GSK3b GSK-3β (Active) BetaCatenin β-Catenin GSK3b->BetaCatenin Phosphorylates Tau Tau Protein GSK3b->Tau Phosphorylates Inhibitor 7-Substituted thiazolo[4,5-c]pyridine Inhibitor Inhibitor->GSK3b Inhibits Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription (Cell Survival, Proliferation) BetaCatenin->GeneTranscription Promotes Hyperphosphorylation Hyperphosphorylation (Neurofibrillary Tangles) Tau->Hyperphosphorylation

Caption: Simplified GSK-3β signaling and point of inhibition.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of 7-substituted-thiazolo[4,5-c]pyridines. These are based on established methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions and should be adapted and optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercial>95%
Arylboronic AcidCommercial>98%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Commercial>98%
Sodium Carbonate (Na₂CO₃)Commercial>99%
1,4-DioxaneAnhydrous>99.8%
WaterDeionized-
Ethyl AcetateHPLC Grade-
BrineSaturated aq.-
Sodium Sulfate (Na₂SO₄)Anhydrous-

Experimental Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-thiazolo[4,5-c]pyridine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency with a wide range of substrates.

  • Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water is a common choice, as it helps to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The use of argon is crucial to prevent the oxidation of the palladium(0) active catalyst.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary amine.[2][3][4][5][6]

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercial>95%
Primary AmineCommercial>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial>97%
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercial>98%
Sodium tert-butoxide (NaOtBu)Commercial>97%
TolueneAnhydrous>99.8%
Diethyl EtherAnhydrous>99.8%
BrineSaturated aq.-
Magnesium Sulfate (MgSO₄)Anhydrous-

Experimental Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a Schlenk tube.

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with brine (2 x 15 mL), dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-thiazolo[4,5-c]pyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of heteroaryl bromides, often allowing for lower catalyst loadings and milder reaction conditions.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the formation of the palladium-amido complex.

  • Solvent: Toluene is a standard solvent for these reactions due to its high boiling point and ability to dissolve the reactants and catalyst.

  • Inert Atmosphere: A strictly oxygen-free environment is critical for the stability and activity of the palladium(0) catalyst.

Conclusion and Future Directions

This compound has solidified its position as a cornerstone in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors. The robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide a powerful toolkit for medicinal chemists to explore the vast chemical space around this privileged scaffold. The detailed protocols provided herein serve as a practical guide for researchers to leverage the synthetic potential of this valuable building block in their drug discovery endeavors. Future work in this area will undoubtedly focus on the development of even more efficient and sustainable catalytic systems, as well as the application of these synthetic strategies to the creation of novel therapeutics targeting a broader range of diseases.

References

Application Notes & Protocols: High-Throughput Screening of 7-Bromothiazolo[4,5-c]pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-bromothiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a valuable starting point for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.[1][2] Its derivatives have been explored as potent inhibitors of various biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in disease.[3][4] To efficiently identify lead compounds from large chemical libraries based on this scaffold, a robust high-throughput screening (HTS) strategy is essential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, validation, and execution of HTS campaigns for this compound derivatives. We present detailed protocols for both biochemical and cell-based assays, a complete workflow for HTS, and a data analysis cascade for hit identification and validation, ensuring scientific rigor and reproducibility.

Rationale and Target Selection

The thiazolopyridine core is a key pharmacophore found in numerous biologically active compounds.[5] The unique electronic properties and structural rigidity of this scaffold allow for specific interactions with biological targets. The bromine atom at the 7-position provides a convenient chemical handle for synthetic diversification, enabling the creation of large, focused libraries of derivatives with varying physicochemical properties.

A primary and highly "druggable" target class for heterocyclic compounds like thiazolopyridine derivatives is the protein kinase family .[6] Kinases play a central role in signal transduction pathways, and their aberrant activity is a hallmark of many cancers and inflammatory diseases. Therefore, screening these derivatives against a relevant kinase target is a logical starting point for an oncology-focused drug discovery program.

The Cornerstone: Assay Development and Validation

The success of any HTS campaign hinges on the quality of the assay. A robust and reliable assay ensures that the identified "hits" are genuine and not artifacts of the screening process.[7] We will detail two complementary assay formats suitable for screening this compound derivatives: a direct biochemical assay and a physiologically relevant cell-based assay.

Biochemical Assay: Fluorescence Polarization (FP) for Kinase Inhibition

Principle: Fluorescence Polarization (FP) is a homogenous assay technology ideal for monitoring molecular interactions in solution, making it highly suitable for HTS.[8][9] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] In the context of a kinase assay, a fluorescently labeled peptide substrate (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When a kinase phosphorylates a much larger protein substrate, and the tracer binds to an antibody that recognizes the phosphorylated site, the resulting large complex tumbles slowly, leading to a high polarization signal. A small molecule inhibitor that prevents phosphorylation will result in a low polarization signal, which is the basis for detection.

Causality Behind Experimental Choices:

  • Why FP? It's a homogenous ("mix-and-read") format, which minimizes pipetting steps and is easily automated. Its ratiometric nature makes it less susceptible to signal interference from colored compounds compared to simple fluorescence intensity assays.[8][11]

  • Why a Kinase Target? As discussed, kinases are a well-validated target class for this type of chemical scaffold. The availability of recombinant kinases and specific antibody reagents makes assay development straightforward.

Validation is Non-Negotiable: Before initiating a full screen, the assay must be rigorously validated.[7][12]

Parameter Description Acceptance Criterion
Z'-Factor A statistical measure of assay quality that reflects the dynamic range and data variation.[12]Z' ≥ 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the high control (no inhibition) to the mean signal of the low control (full inhibition).S/B ≥ 5
DMSO Tolerance The assay must be robust to the highest concentration of dimethyl sulfoxide (DMSO), the compound solvent, used in the screen.Z' and S/B remain within acceptable limits at the final DMSO concentration (e.g., 1%).
Reproducibility The assay must yield consistent results across multiple plates and on different days.[7]CV of controls < 10%
Cell-Based Assay: Sulforhodamine B (SRB) for Cytotoxicity

Principle: Cell-based assays provide data in a more physiological context, evaluating a compound's effect on living cells.[13][14][15] The SRB assay is a simple, sensitive, and reproducible method for measuring cell density based on the quantification of total cellular protein.[16] Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of cells. A cytotoxic compound will reduce the number of viable cells, leading to a decrease in the SRB signal.

Causality Behind Experimental Choices:

  • Why a Cell-Based Assay? It provides an integrated measure of a compound's effects, including cell permeability, metabolic stability, and potential off-target toxicity, which are missed in biochemical assays.[14][17]

  • Why SRB? It is less expensive than many metabolic assays (e.g., MTT, MTS) and the staining is independent of cell metabolic activity, reducing interference from compounds that affect mitochondrial function without being cytotoxic. The fixed cells also allow for flexibility in the timing of plate reading.

Validation Parameters: Similar to the biochemical assay, the cell-based assay requires strict validation.

Parameter Description Acceptance Criterion
Z'-Factor Calculated using wells with untreated cells (high control) and cells treated with a potent cytotoxin (low control).Z' ≥ 0.5
Signal-to-Noise (S/N) The ratio of the mean signal of the high control to the standard deviation of the low control.S/N ≥ 10
DMSO Tolerance Ensure the final concentration of DMSO does not impact cell viability.Cell viability >90% in vehicle control wells.
Cell Seeding Density Optimized to ensure cells are in an exponential growth phase at the end of the incubation period.Linear relationship between cell number and SRB absorbance.

The High-Throughput Screening Workflow

The HTS process is a highly automated and systematic operation designed to screen tens of thousands of compounds rapidly.[18] The workflow can be visualized as a linear progression from compound library management to data analysis.

HTS_Workflow cluster_prep Preparation Phase cluster_screen Screening Phase cluster_readout Data Acquisition Phase lib_prep 1. Library Preparation (Compound Thawing, Dilution) assay_plate 2. Assay Plate Dispensing (Cells or Reagents) lib_prep->assay_plate Assay-ready plates compound_add 3. Compound Addition (Robotic Pinning/Acoustic Dispensing) assay_plate->compound_add incubation 4. Incubation (Controlled Time & Temperature) compound_add->incubation reagent_add 5. Reagent Addition (e.g., Detection Reagents) incubation->reagent_add read_plate 6. Plate Reading (FP Reader or Spectrophotometer) reagent_add->read_plate data_acq 7. Raw Data Acquisition (Export to LIMS/Database) read_plate->data_acq

Caption: General workflow for a high-throughput screening campaign.

Data Analysis and Hit Triage

Raw data from an HTS campaign can contain systematic errors and variability.[18] Proper data normalization and statistical analysis are crucial for confidently identifying true hits. The process is a funnel, starting with a large number of data points and progressively narrowing down to a small set of high-quality, validated hits.[19]

Data Normalization: Raw data from each plate is typically normalized to the plate's internal controls. A common method is calculating the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Low_Control) / (Mean_High_Control - Mean_Low_Control))

Hit Selection: A statistical cutoff is applied to identify primary hits. A robust Z-score is often used, which measures how many standard deviations a compound's signal is from the median of the plate. Z-score = (Value_Compound - Median_Plate) / MAD_Plate (where MAD is the Median Absolute Deviation) A common hit threshold is a Z-score ≤ -3 or a % Inhibition ≥ 50%.

Hit_Triage_Funnel primary Primary Screen (Single Concentration, ~100,000s compounds) confirmation Hit Confirmation (Re-test primary hits, ~1,000s compounds) primary->confirmation ~1-2% Hit Rate dose_response Dose-Response (IC50) (8-10 point titration, ~100s compounds) confirmation->dose_response >70% Confirmation Rate secondary Secondary & Orthogonal Assays (~10s-50s compounds) dose_response->secondary Potency & SAR validated Validated Hits secondary->validated Selectivity & Mechanism

Caption: The hit identification and validation cascade.

Hit Confirmation and Validation

A primary hit is not a lead. An extensive validation process is required to eliminate false positives and artifacts.

  • Hit Confirmation: Primary hits are re-tested under the same assay conditions, often from freshly sourced compound powder, to ensure the activity is reproducible.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50 value). This helps prioritize the most potent compounds and begins to establish a Structure-Activity Relationship (SAR).

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology or principle. For example, if the primary screen was a luminescence-based kinase assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target. This step is critical for weeding out compounds that interfere with the primary assay technology (e.g., luciferase inhibitors).[20]

  • Counter-Screens: These assays are used to assess the selectivity of the hits. For a kinase inhibitor, this would involve screening against a panel of related kinases to identify compounds that are selective for the target of interest.

Detailed Experimental Protocols

Protocol 1: FP-Based Kinase Inhibition HTS Assay

This protocol is a template and must be optimized for the specific kinase, substrate, and tracer being used.[21]

Materials:

  • Recombinant Kinase (e.g., a relevant tyrosine kinase)

  • Kinase Substrate (e.g., a poly-Glu-Tyr peptide)

  • Fluorescently-labeled Tracer Peptide

  • ATP (Adenosine Triphosphate)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop Buffer: (e.g., 100 mM HEPES, pH 7.5, 50 mM EDTA)

  • This compound derivative library (10 mM in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Low-volume 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of compound from the library source plate to the 384-well assay plate. This results in a 10 µM final concentration in a 5 µL reaction volume.

  • Kinase Addition: Add 2.5 µL of kinase solution (at 2X final concentration) in assay buffer to all wells.

  • Initiate Reaction: Add 2.5 µL of a substrate/ATP mix (at 2X final concentration) in assay buffer to all wells.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Stop Reaction & Add Detection Reagents: Add 5 µL of stop buffer containing the detection reagents (e.g., antibody and FP tracer).

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow the detection reagents to equilibrate.

  • Plate Reading: Read the plate on an FP-capable plate reader (Excitation: 485 nm, Emission: 535 nm). The output will be in millipolarization (mP) units.

Protocol 2: Cell-Based SRB Cytotoxicity Assay

This protocol is designed for adherent cancer cell lines.[16]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • This compound derivative library (10 mM in DMSO)

  • Positive Control (e.g., Doxorubicin)

  • Clear, flat-bottomed 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Absorbance microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells and seed them into the microplates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL for a 96-well plate). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add 1 µL of diluted compounds to the wells to achieve the desired final concentration (e.g., 10 µM). Include vehicle controls (DMSO) and positive controls (Doxorubicin).

  • Incubation: Return plates to the incubator for 72 hours.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 60 minutes.

  • Washing: Carefully wash the plates 5 times with slow-running tap water and allow to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Final Washing: Quickly wash the plates 5 times with 1% acetic acid to remove unbound dye. Allow to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Plate Reading: Read the absorbance at 510 nm on a microplate reader.

Conclusion

The high-throughput screening of this compound derivatives is a powerful strategy for identifying novel therapeutic candidates. Success is not merely a matter of automation but is built upon a foundation of careful assay design, rigorous validation, and a systematic, multi-step process for data analysis and hit triage. By employing complementary biochemical and cell-based approaches, researchers can gain a comprehensive understanding of compound activity, from direct target engagement to effects in a complex biological system. The protocols and workflows detailed in this guide provide a robust framework for executing a successful HTS campaign, ultimately accelerating the journey from a chemical library to promising lead compounds for further drug development.

References

Scale-up synthesis of 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 7-Bromothiazolo[4,5-c]pyridine

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently incorporated into molecules targeting a range of diseases. This document provides a comprehensive, technically-grounded guide for the scalable, two-step synthesis of this important intermediate. The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and scalability. The synthesis begins with the construction of the thiazolo[4,5-c]pyridine core from commercially available 4-chloro-3-aminopyridine, followed by a regioselective bromination to yield the final product. The rationale behind key experimental choices, detailed step-by-step protocols, and critical considerations for process scale-up are thoroughly discussed.

Introduction and Strategic Overview

The thiazolopyridine scaffold is a privileged structure in drug discovery, serving as a core component in various kinase inhibitors and other therapeutic agents.[1][2] The introduction of a bromine atom, as in this compound, provides a versatile chemical handle for further functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing drug candidates' potency, selectivity, and pharmacokinetic properties.

Given the industrial demand for this intermediate, a robust and scalable synthetic route is paramount. The strategy outlined herein is a two-step process designed for efficiency and safety, avoiding hazardous reagents and complex purification procedures where possible.

Synthetic Strategy:

The retrosynthetic analysis identifies the parent heterocycle, Thiazolo[4,5-c]pyridine, as the direct precursor. This core can be constructed efficiently via the cyclization of a thiocyanate intermediate, formed in situ from 4-chloro-3-aminopyridine. This approach is advantageous due to the availability of the starting materials and the convergent nature of the synthesis.

dot

Synthetic_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination SM 4-Chloro-3-aminopyridine (Starting Material) INT Thiazolo[4,5-c]pyridine (Intermediate) SM->INT  KSCN, DMF  Heat (Cyclization)   FP This compound (Final Product) INT->FP  NBS, Acetonitrile  Controlled Temp.  

Caption: Overall synthetic workflow for this compound.

Part I: Scale-Up Synthesis of Thiazolo[4,5-c]pyridine

Principle and Rationale

This step involves the formation of the fused thiazole ring. The reaction proceeds through two key transformations within a single pot:

  • Nucleophilic Aromatic Substitution (SNAr): The amino group of 4-chloro-3-aminopyridine directs the substitution, but the key reaction is the displacement of the chloride at the C4 position by the thiocyanate anion (SCN⁻). This is the rate-limiting step and requires thermal energy to overcome the activation barrier. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic thiocyanate salt.

  • Intramolecular Cyclization: The resulting 3-amino-4-thiocyanatopyridine intermediate undergoes a spontaneous intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbon of the thiocyanate group, leading to the formation of the thiazole ring. This type of reaction is a well-established method for constructing fused aminothiazole systems.[1][3]

Reagents and Equipment
Reagent/MaterialCAS NumberMol. Weight ( g/mol )Molar Eq.Amount (100g Scale)Notes
4-Chloro-3-aminopyridine19798-79-9128.561.0100.0 gStarting material
Potassium Thiocyanate (KSCN)333-20-097.181.5113.3 gEnsure anhydrous
Dimethylformamide (DMF)68-12-273.09-500 mLAnhydrous grade
Deionized Water7732-18-518.02-~2 LFor work-up
Saturated NaCl Solution---250 mLFor work-up
Ethyl Acetate141-78-688.11-~1 LFor extraction

Equipment: 2L jacketed glass reactor, overhead mechanical stirrer, reflux condenser, temperature probe, nitrogen inlet, and a suitable heating/cooling circulator.

Detailed Protocol (100g Scale)
  • Reactor Setup: Assemble the 2L jacketed reactor with the overhead stirrer, condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 4-chloro-3-aminopyridine (100.0 g, 0.778 mol) and potassium thiocyanate (113.3 g, 1.167 mol).

  • Solvent Addition: Add anhydrous DMF (500 mL) to the reactor. Begin stirring to create a slurry.

  • Reaction: Heat the reactor contents to 120-125 °C using the oil bath/circulator. The reaction mixture will become darker.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 2 hours. (Mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 8-12 hours.

  • Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature (20-25 °C).

  • Precipitation: Slowly pour the cooled reaction mixture into a separate beaker containing 1.5 L of cold deionized water while stirring vigorously. A precipitate (the product) will form.

  • Isolation: Stir the aqueous slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 250 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Expected Outcome: A light tan to brown solid. Expected yield: 85-95%. The product is typically of sufficient purity (>95%) to be used directly in the next step without further purification.

Part II: Regioselective Bromination

Principle and Rationale

This step involves an electrophilic aromatic substitution to install a bromine atom onto the thiazolopyridine core.

  • Reagent Selection: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) for several key reasons in a scale-up context. NBS is a solid, making it significantly easier and safer to handle than volatile, highly corrosive liquid bromine. It provides a low-concentration source of electrophilic bromine, which helps to control the reaction rate and minimize the formation of over-brominated byproducts.

  • Regioselectivity: The bromination of thiazolo[4,5-c]pyridine is expected to occur preferentially at the C7 position. The pyridine nitrogen is an electron-withdrawing group, deactivating the pyridine ring towards electrophilic attack, particularly at the C4a and C5 positions. The thiazole portion is generally more electron-rich. The C7 position is electronically favored for electrophilic attack compared to the C5 position due to the influence of the adjacent sulfur and nitrogen atoms of the thiazole ring. This regioselectivity is a common feature in the chemistry of related fused heterocyclic systems.[4]

dot

Caption: Mechanism of electrophilic bromination at the C7 position.

Reagents and Equipment
Reagent/MaterialCAS NumberMol. Weight ( g/mol )Molar Eq.Amount (100g Scale)Notes
Thiazolo[4,5-c]pyridine272-53-7136.171.0100.0 gFrom Part I
N-Bromosuccinimide (NBS)128-08-5177.981.05138.0 gRecrystallize if yellow
Acetonitrile (ACN)75-05-841.05-1 LAnhydrous grade
Sat. Sodium Bicarbonate Soln.---~500 mLFor quenching
Sat. Sodium Thiosulfate Soln.---~200 mLFor quenching
Ethyl Acetate141-78-688.11-~1 LFor extraction

Equipment: 3L jacketed glass reactor, overhead mechanical stirrer, temperature probe, solids charging port, nitrogen inlet, and a suitable cooling circulator.

Detailed Protocol (100g Scale)
  • Reactor Setup: Assemble the 3L reactor and ensure it is clean, dry, and under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with Thiazolo[4,5-c]pyridine (100.0 g, 0.734 mol) and acetonitrile (1 L).

  • Cooling: Cool the stirred solution to 0-5 °C using the cooling circulator.

  • NBS Addition: Add N-Bromosuccinimide (138.0 g, 0.771 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. The reaction is mildly exothermic.

  • Reaction: Allow the reaction to stir at 0-5 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution (~200 mL) to quench any unreacted NBS. Then, add saturated sodium bicarbonate solution (~500 mL) to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic layers and wash with saturated NaCl solution (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by slurry washing with a cold solvent like diethyl ether to remove soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

  • Expected Outcome: An off-white to pale yellow solid. Expected yield: 80-90%. Purity >98% by HPLC.

Summary of Quantitative Data and Results

ParameterStep 1: Core SynthesisStep 2: Bromination
Starting Material 4-Chloro-3-aminopyridineThiazolo[4,5-c]pyridine
Scale 100 g100 g
Reaction Time 8-12 hours2-4 hours
Reaction Temperature 120-125 °C0-5 °C
Typical Yield 85-95%80-90%
Overall Yield -68-85%
Purity (Post-Workup) >95%>98% (after recrystallization)
Appearance Tan to brown solidOff-white to pale yellow solid

Scale-Up and Process Safety Considerations

  • Exotherm Control: The bromination with NBS is exothermic. On a larger scale, the rate of NBS addition must be carefully controlled, and efficient reactor cooling is critical to prevent temperature runaways, which could lead to side reactions and decreased selectivity.

  • Solids Handling: Both steps involve handling solid reagents and products. Appropriate personal protective equipment (PPE), including dust masks or respirators, should be used. For large-scale operations, contained charging systems (e.g., glove bags, powder transfer systems) are recommended to minimize exposure.

  • Solvent Selection: While effective, DMF (used in Step 1) is a high-boiling solvent and can be difficult to remove completely. On a large scale, its recovery and disposal must be considered. The work-up procedure is designed to precipitate the product, minimizing the amount of DMF carried forward.

  • Waste Management: The aqueous waste streams from both steps will contain salts and residual organic solvents. The bromination quench will produce waste containing bromine salts. All waste must be handled and disposed of in accordance with local environmental regulations.

Conclusion

This application note details a robust, two-step synthesis for the production of this compound on a scalable level. The process utilizes readily available starting materials and employs safe, controllable reaction conditions suitable for a process chemistry environment. By following this protocol, researchers and drug development professionals can reliably produce high-purity material essential for advancing pharmaceutical research and development programs.

References

In vitro assays for compounds derived from 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Evaluation of Novel 7-Bromothiazolo[4,5-c]pyridine Derivatives

Authored by: Senior Application Scientist, Discovery Biology

Introduction: The Therapeutic Potential of the Thiazolopyridine Scaffold

The thiazolopyridine heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][] Specifically, the this compound core serves as a versatile chemical intermediate for the synthesis of novel compounds designed to interact with specific biological targets.[3] Researchers utilize its distinct structure to develop potent and selective inhibitors of key enzymes or proteins implicated in disease pathways, particularly in oncology.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic in vitro evaluation of novel compounds derived from the this compound scaffold. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and mechanistically informative. The protocols described are designed as self-validating systems, incorporating essential controls to ensure data integrity.

The Drug Discovery Screening Cascade

The characterization of novel compounds follows a logical progression from broad, high-throughput screening to more detailed, target-specific, and mechanistic studies.[4] This funnel-approach efficiently identifies promising "hit" compounds and deprioritizes inactive or overly toxic molecules, conserving resources for the most promising candidates.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Outcome Compound_Library Compound Library (this compound Derivatives) Cytotoxicity_Assay Cell Viability / Cytotoxicity Assay (e.g., MTT, XTT) Compound_Library->Cytotoxicity_Assay Broad Screening Dose_Response Dose-Response & IC50 Determination Cytotoxicity_Assay->Dose_Response Identify 'Hits' Target_Assay Biochemical / Target-Based Assay (e.g., In Vitro Kinase Assay) Dose_Response->Target_Assay Confirm On-Target Activity Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Target_Assay->Apoptosis_Assay Elucidate Cellular Mechanism Cell_Cycle_Assay Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Assay Lead_Candidate Lead Candidate Identification Cell_Cycle_Assay->Lead_Candidate Validate & Prioritize

Figure 1: A typical experimental workflow for characterizing novel anti-cancer agents, from primary screening to lead candidate identification.[4]

Phase 1: Foundational Cytotoxicity and Anti-Proliferative Assays

The initial step in evaluating any new compound library is to assess its general effect on cell viability and proliferation.[5] Colorimetric assays are a cost-effective and high-throughput method for this purpose. The MTT assay remains a widely used standard.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8] These crystals are solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[8][9]

MTT_Principle Viable_Cell Metabolically Active Viable Cell Formazan Formazan (Purple, Insoluble) Viable_Cell->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Viable_Cell Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 2: The core principle of the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is designed for screening compounds in a 96-well plate format.

I. Materials

  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[8][10]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 10 mM stock solutions in sterile DMSO.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a 0.01 M HCl solution in isopropanol.

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.

II. Step-by-Step Methodology

  • Cell Seeding: a. Culture cells to ~80% confluency. Trypsinize, perform a cell count (e.g., using a hemocytometer and trypan blue to ensure >90% viability), and resuspend cells in fresh medium.[4] b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[4] d. Incubate the plate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in culture medium. A common starting range is from 0.1 µM to 100 µM.[4] b. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. c. Crucial Controls:

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO used for the test compounds (e.g., 0.1%). This is your 100% viability control.[5]
    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
    • Blank Control: Wells containing medium but no cells, to measure background absorbance.[9] d. Incubate the plate for 48 or 72 hours.[6]

  • MTT Addition and Solubilization: a. After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[5] b. Incubate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells.[5] c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 620 nm can also be used to reduce background noise.[11]

III. Data Analysis

  • Subtract the average OD of the blank control from all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value—the concentration of the compound that inhibits cell growth by 50%.[5]

ParameterDescriptionImportance
IC50 (Half-maximal Inhibitory Concentration) The concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation).[12]A key measure of a compound's potency. Lower IC50 values indicate higher potency.[5]
Selectivity Index (SI) The ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line (IC50 normal / IC50 cancer).[8]Indicates the compound's therapeutic window. A higher SI is desirable, suggesting more selective toxicity towards cancer cells.[6]

Phase 2: Target-Specific Assays - In Vitro Kinase Inhibition

Many thiazolopyridine derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[1][13] An in vitro kinase assay is a cell-free system used to directly measure a compound's ability to inhibit a specific kinase's activity.[14]

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15] It is a universal platform applicable to virtually any kinase.[14] The assay is performed in two steps:

  • Kinase Reaction: The kinase, its substrate, ATP, and the inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Detection Reagent is then added to convert the newly produced ADP into ATP, which is used by a luciferase to generate a light signal that is directly proportional to the amount of ADP produced, and thus, to kinase activity.[14]

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Start Kinase + Substrate + ATP + Inhibitor Incubate Incubation (Kinase phosphorylates substrate) Start->Incubate Products Phospho-substrate + ADP + Unused ATP Incubate->Products Add_Reagent1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Products->Add_Reagent1 Add_Reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase/Luciferin reaction) Add_Reagent1->Add_Reagent2 Measure Measure Luminescence Add_Reagent2->Measure

Figure 3: Workflow for the ADP-Glo™ luminescent kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP must be optimized for each target.

I. Materials

  • Kinase: Purified, recombinant target kinase (e.g., EGFR, PI3K).

  • Substrate: Appropriate peptide or protein substrate for the target kinase.

  • ATP: High-purity ATP solution.

  • Test Compounds: Serially diluted this compound derivatives in DMSO.

  • Assay Kit: ADP-Glo™ Kinase Assay kit (Promega or similar).

  • Equipment: White, opaque 96-well or 384-well assay plates, plate-reading luminometer.

II. Step-by-Step Methodology

  • Prepare Reagents: a. Prepare a kinase reaction buffer (composition depends on the specific kinase, but typically contains Tris-HCl, MgCl₂, DTT). b. Prepare a 2X solution of the kinase in reaction buffer. c. Prepare a 2X solution of the substrate/ATP mix in reaction buffer. Causality Note: The ATP concentration is a critical parameter. For determining IC50 values of ATP-competitive inhibitors, it is crucial to use an ATP concentration at or near the Michaelis constant (Km) for that specific kinase, as using excessively high ATP levels will make inhibitors appear less potent.[12]

  • Assay Plate Setup: a. Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells. b. Add 2 µL of the 2X kinase solution to each well. c. Crucial Controls:

    • No-Inhibitor Control (100% Activity): Wells with kinase and substrate but only DMSO vehicle.
    • No-Kinase Control (0% Activity): Wells with substrate but no kinase, to measure background signal. d. Mix gently and incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: a. Add 2 µL of the 2X substrate/ATP mix to each well to start the reaction. b. Incubate at the kinase's optimal temperature (often 30°C or room temp) for the optimized reaction time (e.g., 60 minutes).

  • Detect ADP Production: a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.

III. Data Analysis

  • Subtract the average background signal (No-Kinase Control) from all other measurements.

  • Calculate the percentage of remaining kinase activity for each compound concentration:

    • % Activity = (Signal of Treated Well / Signal of No-Inhibitor Control) x 100

  • Calculate the percentage of inhibition:

    • % Inhibition = 100 - % Activity

  • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-Bromothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is not proceeding or giving very low yields. What are the most critical parameters to investigate first?

A1: Low reactivity in the Suzuki coupling of nitrogen- and sulfur-containing heterocycles like this compound is a common challenge. The primary factors to scrutinize are the palladium catalyst system (precatalyst and ligand), the base, and the solvent. The intricate interplay between the Lewis basic sites on your substrate (the pyridine nitrogen and the thiazole sulfur) and the palladium catalyst is often the root cause of low efficiency. These heteroatoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

A systematic approach to troubleshooting should begin with the catalyst and ligand, as this choice is paramount for success with heteroaromatic substrates.

Q2: Which palladium catalyst and ligand combination is a good starting point for this specific substrate?

A2: For heteroaromatic systems, particularly those prone to catalyst inhibition, a robust catalyst system is essential. While standard catalysts like Pd(PPh₃)₄ can be effective in simpler systems, they often fail with more complex substrates.

A highly recommended starting point is a combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand. For instance, the use of Pd(dppf)Cl₂ has been successful in the Suzuki coupling of the closely related 6-bromothiazolo[5,4-b]pyridine scaffold.

Here is a table of recommended starting catalyst systems:

Palladium PrecatalystLigandTypical Loading (mol%)Rationale
Pd(dppf)Cl₂(dppf)2-5Good general catalyst for heteroaromatic couplings, balances activity and stability.
Pd₂(dba)₃XPhos or SPhos1-3Bulky, electron-rich ligands that promote oxidative addition and resist catalyst deactivation.
Pd(OAc)₂Buchwald Ligands1-3Often shows high turnover numbers and broad substrate scope.

It is crucial to screen a few catalyst/ligand combinations to find the optimal one for your specific boronic acid partner.

Q3: What is the best base and solvent system for the Suzuki coupling of this compound?

A3: The choice of base and solvent is interdependent and critical for both the activation of the boronic acid and the overall stability of the catalytic system.

  • Base Selection: A moderately strong inorganic base is typically required to facilitate the transmetalation step.[1][2] For the related thiazolo[5,4-b]pyridine system, Na₂CO₃ was used effectively.[3] Other commonly successful bases for such systems include K₂CO₃ and K₃PO₄ .[4] The strength of the base can influence side reactions, so it's an important parameter to screen.

  • Solvent System: A mixture of an organic solvent and water is often optimal. The water helps to dissolve the inorganic base, while the organic solvent ensures the solubility of the organic reactants and the catalyst.[4] A good starting point, based on successful couplings of similar scaffolds, is a mixture of 1,2-dimethoxyethane (DME) and water or 1,4-dioxane and water .[3][4]

The following diagram illustrates the initial decision-making process for setting up the reaction:

Caption: Initial reaction setup workflow.

Troubleshooting Guide

Problem 1: Persistent Low Yield Despite Trying Standard Conditions

If you have tried the initial recommendations and are still observing low yields, a more in-depth troubleshooting approach is required.

Q: I've tried Pd(dppf)Cl₂ with Na₂CO₃ in DME/water, but my yield is stuck below 30%. What are the likely culprits and how do I address them?

A: At this stage, you should consider three primary issues: catalyst poisoning , boronic acid instability , and suboptimal reaction temperature .

  • Catalyst Poisoning: The sulfur atom in the thiazole ring and the pyridine nitrogen can act as ligands for the palladium catalyst, leading to the formation of off-cycle, inactive complexes.[5]

    • Solution: Switch to a more robust ligand system. Bulky, electron-rich phosphine ligands like XPhos or SPhos can shield the palladium center and favor the desired catalytic cycle over catalyst deactivation. N-heterocyclic carbene (NHC) ligands are also an excellent alternative as they form very stable and active palladium complexes.

  • Boronic Acid Instability: Boronic acids, especially heteroaromatic ones, can be prone to decomposition, most commonly through protodeboronation (cleavage of the C-B bond).[6]

    • Solution:

      • Use freshly purchased or recrystallized boronic acid.

      • Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt .[6] These are generally more robust and release the boronic acid in situ under the reaction conditions.

  • Reaction Temperature: Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C, to drive the reaction to completion.

    • Solution: If you are running the reaction at a lower temperature, incrementally increase it. Monitor for any potential decomposition of your starting materials or product at higher temperatures. A sealed vessel or microwave heating can be beneficial for reaching higher temperatures safely and efficiently.

The following flowchart outlines a systematic troubleshooting strategy:

Troubleshooting_Flowchart Start Low Yield (<30%) Check_Catalyst Is the catalyst system robust enough? Start->Check_Catalyst Change_Ligand Switch to bulky ligand (e.g., XPhos, SPhos) or an NHC ligand. Check_Catalyst->Change_Ligand No Check_Boronic_Acid Is the boronic acid stable? Check_Catalyst->Check_Boronic_Acid Yes Change_Ligand->Check_Boronic_Acid Use_Ester Use boronic acid pinacol ester or trifluoroborate salt. Check_Boronic_Acid->Use_Ester No Check_Temp Is the temperature optimal? Check_Boronic_Acid->Check_Temp Yes Use_Ester->Check_Temp Increase_Temp Increase temperature (e.g., 100-120 °C). Consider microwave heating. Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Increase_Temp->Success

Caption: Troubleshooting flowchart for low yield.

Problem 2: Significant Formation of Side Products

The appearance of significant side products can complicate purification and indicates that alternative reaction pathways are competing with the desired Suzuki coupling.

Q: My reaction is messy, and I'm observing significant amounts of dehalogenated starting material and homocoupled boronic acid. How can I suppress these side reactions?

A: The two most common side reactions in Suzuki couplings are dehalogenation (replacement of bromine with hydrogen) and homocoupling (coupling of two boronic acid molecules).

  • Dehalogenation: This side reaction is often promoted by certain bases and solvents. It can also occur if the transmetalation step is slow, allowing for competing pathways to occur.

    • Mitigation Strategies:

      • Change the Base: If you are using a very strong base like an alkoxide, consider switching to a weaker carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄).

      • Optimize the Solvent: Sometimes, the presence of protic solvents can exacerbate dehalogenation. While water is often necessary, ensure your organic solvent is anhydrous and of high quality.

      • Use a More Active Catalyst: A more efficient catalyst that promotes rapid transmetalation can outcompete the dehalogenation pathway.

  • Homocoupling: This is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.

    • Mitigation Strategies:

      • Thorough Degassing: It is critical to thoroughly degas your reaction mixture before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

      • Maintain an Inert Atmosphere: Ensure that your reaction is run under a positive pressure of an inert gas throughout the entire process.

      • Use High-Purity Reagents: Impurities in the boronic acid can sometimes promote homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a robust starting point based on successful couplings of similar heteroaromatic systems.[3]

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., Na₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the vial.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of DME and water) via syringe. The reaction mixture should be sparged with the inert gas for an additional 10 minutes.

  • Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Bromothiazolo[4,5-c]pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience.

I. Overview of the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds, as this heterocyclic scaffold is a key intermediate in medicinal chemistry.[1] Thiazolopyridine derivatives, in general, exhibit a wide range of biological activities.[2][3] The synthetic route typically involves the construction of the thiazole ring fused to a pyridine backbone, followed by a selective bromination step. However, researchers often encounter challenges related to low yields, side product formation, and purification difficulties.

This guide will address specific issues in a question-and-answer format, providing detailed explanations and actionable protocols to enhance your synthetic outcomes.

II. Troubleshooting Guide: Q&A Format

Question 1: My overall yield for the synthesis of the thiazolo[4,5-c]pyridine core is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the formation of the thiazolo[4,5-c]pyridine core often stem from incomplete reactions or the formation of side products during the cyclization step. The primary factors to investigate are the purity of starting materials, reaction conditions (temperature, time, and solvent), and the choice of catalyst.

Causality and Expert Insights:

The key transformation is the Hantzsch thiazole synthesis or a related cyclocondensation reaction. The efficiency of this step is highly dependent on the reactivity of the precursors and the ability to control the reaction pathway to favor the desired fused bicyclic system. For instance, starting with a substituted aminopyridine and a suitable thiocyanate or α-halocarbonyl compound is a common strategy.[4] The nucleophilicity of the amino group and the electrophilicity of the carbonyl compound are critical. Any impurities in the starting materials can interfere with the reaction, leading to undesired side products.

Recommended Protocol for Yield Improvement:

  • Starting Material Purity:

    • Ensure the aminopyridine precursor is of high purity (>98%). Recrystallize or purify by column chromatography if necessary.

    • Verify the integrity of the α-halocarbonyl reagent. These can degrade over time, releasing halogens that can lead to side reactions.

  • Optimization of Reaction Conditions:

    • Solvent: The choice of solvent is crucial. While ethanol is commonly used, exploring other solvents like dioxane or DMF can sometimes improve yields by enhancing the solubility of reactants and intermediates.[4]

    • Temperature: A systematic temperature study is recommended. Start with reflux conditions as a baseline. If side product formation is significant, reducing the temperature and extending the reaction time may be beneficial. Conversely, if the reaction is sluggish, microwave irradiation can sometimes accelerate the reaction and improve yields.[5]

    • Catalyst: In some variations of the synthesis, a base or an acid catalyst is employed. The choice and amount of catalyst should be optimized. For example, using a mild base like sodium acetate can be effective in scavenging the acid generated during the reaction.[4]

Workflow for Optimizing Thiazole Ring Formation:

References

Catalyst selection for efficient Suzuki coupling of 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Catalyst Selection for Suzuki Coupling of 7-Bromothiazolo[4,5-c]pyridine >

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific heterocyclic halide. The inherent electronic properties and potential for catalyst inhibition by the nitrogen atoms in the thiazolo[4,5-c]pyridine core make this substrate particularly challenging. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to facilitate a successful reaction.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered when attempting the Suzuki coupling of this compound.

Q1: Why is my Suzuki coupling reaction with this compound failing or giving very low yields?

A1: Low yields or reaction failure with this substrate often stem from a few key issues related to its heterocyclic nature. The lone pair of electrons on the pyridine and thiazole nitrogen atoms can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1] Additionally, the electron-deficient nature of the pyridine ring can make the initial oxidative addition step, which is often rate-determining, more difficult.[1]

Q2: I am observing significant amounts of starting material, even after prolonged reaction times. What is the likely cause?

A2: This is a classic symptom of an inefficient catalyst system or suboptimal reaction conditions for this specific substrate. The likely culprits are:

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient thiazolo[4,5-c]pyridine may be difficult to break. This requires a highly active, electron-rich catalyst.

  • Catalyst Deactivation: As mentioned, coordination of the nitrogen atoms can poison the catalyst.

  • Incorrect Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.[2]

Q3: My boronic acid is decomposing, leading to side products. How can I prevent this?

A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids.[1][2] To minimize this:

  • Use anhydrous solvents.

  • Consider more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates.[2]

  • Ensure your reaction is thoroughly degassed to remove oxygen, which can promote boronic acid homocoupling.[1]

  • Use a slight excess (1.2-1.5 equivalents) of the boronic acid derivative to compensate for some decomposition.[2]

Q4: What is the "black stuff" forming in my reaction? Is it a problem?

A4: The formation of a black precipitate is often palladium black, which is finely divided, catalytically inactive palladium metal. This indicates catalyst decomposition. While some formation can be tolerated, excessive precipitation is a sign of an unstable catalytic system and will lead to lower yields. The choice of ligand is crucial to stabilize the active Pd(0) species and prevent this from happening.[3]

II. Troubleshooting Guide: A Symptom-Based Approach

This section provides a more detailed, systematic approach to troubleshooting based on specific experimental outcomes.

Symptom 1: No or Minimal Product Formation (High Starting Material Recovery)

This is the most common and frustrating issue. The following workflow will help you diagnose the root cause.

G cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Assessment cluster_reagents Reagent Quality Verification start Problem: No/Low Product catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Assess Reaction Conditions catalyst->conditions ligand Is the ligand bulky and electron-rich enough? (e.g., Buchwald ligands, NHCs) catalyst->ligand Check Ligand precatalyst Is the Pd source appropriate? (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->precatalyst Check Precatalyst reagents Step 3: Verify Reagent Quality conditions->reagents base Is the base strong enough and soluble? (e.g., K₃PO₄, Cs₂CO₃) conditions->base solvent Is the solvent system appropriate? (e.g., Dioxane/H₂O, Toluene/H₂O) conditions->solvent temp Is the temperature high enough for oxidative addition? conditions->temp degas Was the reaction thoroughly degassed? conditions->degas boronic Is the boronic acid/ester fresh and pure? (Consider using a more stable ester) reagents->boronic bromide Is the this compound pure? reagents->bromide

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

In-Depth Solutions for No/Low Product:
  • Catalyst & Ligand Selection: For challenging heteroaromatic substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] The key is to use a combination of a palladium precursor with a sterically bulky and electron-rich phosphine ligand. These ligands accelerate both the oxidative addition and the reductive elimination steps and shield the palladium center from coordinating with the substrate's nitrogen atoms.[1][5] N-heterocyclic carbenes (NHCs) can also be highly effective ligands.[6][7]

  • Base and Solvent Optimization: The base is crucial for activating the boronic acid to facilitate transmetalation.[6][8] Strong, yet often poorly soluble, inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective.[2] A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with a small amount of water, is often necessary to dissolve both the organic substrates and the inorganic base.[3][9]

  • Degassing: Oxygen can deactivate the Pd(0) catalyst.[2] It is imperative to thoroughly degas all solvents and the reaction mixture before heating. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[2]

Symptom 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen. Solution: Improve degassing procedures.[1]

  • Dehalogenation of this compound: The replacement of the bromine atom with a hydrogen atom can occur. This side reaction can sometimes be promoted by certain bases or impurities in the reaction mixture. Solution: Screen different bases (e.g., switch from a carbonate to a phosphate). Ensure all reagents are pure. Using a different solvent system can also sometimes mitigate this issue.[3]

III. Recommended Catalyst Systems & Conditions

There is no single "best" catalyst for all Suzuki couplings. However, for difficult heteroaromatic substrates, certain systems have proven to be more robust and effective. A screening of a few catalyst/ligand combinations is highly recommended.

Catalyst PrecursorLigandTypical Loading (mol%)Recommended BaseSolvent SystemTemperature (°C)Key Advantages & Notes
Pd(OAc)₂SPhos 1-3K₃PO₄1,4-Dioxane / H₂O (4:1)80-110A robust, general-purpose system for many heteroaromatic couplings.[2]
Pd₂(dba)₃XPhos 1-3K₃PO₄Toluene / H₂O (4:1)80-110Highly active for sterically hindered and electron-rich or -poor substrates.[1]
Pd(OAc)₂RuPhos 1-3Cs₂CO₃1,4-Dioxane / H₂O (4:1)80-110Excellent for coupling nitrogen-containing heterocycles.[1]
PdCl₂(dppf)(none)2-5K₂CO₃MeCN / H₂O (4:1)80-100A common, air-stable precatalyst, but may be less effective for this specific substrate.[10]
Pd-PEPPSI-IPr(none)2-5K₂CO₃Toluene100-110An air- and moisture-stable NHC precatalyst, very effective for challenging couplings.[11]

IV. Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Note: This is a general procedure and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid derivative, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS. Typical reaction times can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

V. Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][12][13]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd + R¹-X Pd0->OA_label Transmet R¹-Pd(II)L₂-R² OxAdd->Transmet + R²-B(OR)₃⁻ - X⁻, - B(OR)₃ OxAdd->TM_label + R¹-X Transmet->Pd0 + R²-B(OR)₃⁻ - X⁻, - B(OR)₃ Product R¹-R² Transmet->Product + R²-B(OR)₃⁻ - X⁻, - B(OR)₃ Transmet->RE_label + R²-B(OR)₃⁻ - X⁻, - B(OR)₃ Product->Pd0 + R²-B(OR)₃⁻ - X⁻, - B(OR)₃ OA_label->OxAdd Oxidative Addition TM_label->Transmet Transmetalation RE_label->Pd0 Reductive Elimination

References

Technical Support Center: Managing Impurities in 7-Bromothiazolo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 7-Bromothiazolo[4,5-c]pyridine. It offers comprehensive troubleshooting advice and frequently asked questions to effectively manage and control impurities, ensuring the integrity of this critical chemical intermediate.

Introduction

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics. The purity of this intermediate is of utmost importance, as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical support center provides practical, experience-driven guidance to navigate the common challenges in its synthesis, with a focus on impurity identification, control, and remediation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges that may arise during the synthesis of this compound, providing actionable solutions grounded in established chemical principles.

Question 1: My reaction is producing significant quantities of a dibrominated byproduct. What are the primary causes, and how can I mitigate its formation?

Answer:

The formation of dibrominated species, most commonly 5,7-dibromothiazolo[4,5-c]pyridine, is a frequent challenge arising from over-bromination. This side reaction is typically influenced by several key experimental parameters.

Causality: The thiazolo[4,5-c]pyridine ring system is susceptible to electrophilic aromatic substitution. While the 7-position is the primary site of bromination, an excess of the brominating agent, elevated temperatures, or prolonged reaction times can facilitate a second bromination event, typically at the 5-position.

Mitigation Strategies:

  • Strict Stoichiometric Control: Precisely control the molar equivalents of the brominating agent, such as N-Bromosuccinimide (NBS). It is advisable to begin with 1.0 to 1.05 molar equivalents and only incrementally increase this in subsequent experiments if the conversion to the mono-brominated product is incomplete.

  • Temperature Management: Maintain a consistently low reaction temperature. The bromination reaction is exothermic, and temperature fluctuations can accelerate the rate of the second bromination. A temperature range of 0-5 °C is often recommended during the addition of the brominating agent.

  • Controlled Reagent Addition: Add the brominating agent in portions or as a solution using a syringe pump over an extended period. This practice maintains a low instantaneous concentration of the electrophile, thereby favoring mono-substitution.

  • Solvent Selection: The choice of solvent can modulate the reactivity. While strong acids like sulfuric acid are commonly used, their concentration can significantly affect the reaction's outcome.

Experimental Protocol: Minimizing Dibromination

  • Under an inert atmosphere (e.g., Nitrogen), dissolve the starting thiazolo[4,5-c]pyridine in concentrated sulfuric acid at 0 °C.

  • Prepare a solution of NBS (1.02 equivalents) in a minimal amount of the same acid.

  • Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Monitor the reaction's progress every 30-60 minutes using HPLC or TLC.

  • Upon completion (indicated by the disappearance of the starting material), carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., NaOH solution) to precipitate the product.

Question 2: I am struggling to separate an impurity with a similar polarity to my desired product using column chromatography. How can I identify and effectively remove it?

Answer:

This is a common purification hurdle, often due to the presence of isomeric impurities or starting materials with functional groups that result in similar chromatographic behavior to the product.

Identification:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective initial step to determine the molecular weight of the impurity. This can help ascertain if it is an isomer, a partially reacted intermediate, or a degradation product. The presence of a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity) can confirm if the impurity is a brominated species.[1][2] For a dibrominated impurity, you would expect to see a pattern of M, M+2, and M+4 peaks in a 1:2:1 ratio.[1]

  • NMR Spectroscopy: If the impurity can be isolated, even as a mixture with the product, ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.

Common Culprits:

  • Isomeric Bromination: Although the 7-position is the favored site of bromination, small amounts of other isomers may form.

  • Dibrominated Impurity: As discussed, 5,7-dibromothiazolo[4,5-c]pyridine is a likely candidate for a closely eluting impurity.

  • Unreacted Starting Material: Incomplete reactions can lead to the starting material co-eluting with the product.

Removal Strategies:

  • Recrystallization: This is often the most effective technique for removing impurities with similar polarity. A systematic solvent screening is recommended. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Preparative HPLC: For challenging separations, preparative HPLC with a high-resolution column can provide the necessary separation, although this method is more resource-intensive.

  • Chemical Derivatization: In particularly difficult cases, the product mixture can be subjected to a chemical reaction that selectively modifies the product or the impurity, altering its polarity and facilitating separation. This is a more complex but highly effective strategy.

Workflow for Difficult Impurity Removal

Caption: A decision workflow for the identification and removal of persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the synthesis of this compound?

A1: The most critical parameters to control are:

  • Temperature: Directly influences the selectivity of the bromination and minimizes the formation of byproducts.

  • Reagent Stoichiometry: Precise control over the molar ratio of the brominating agent to the substrate is crucial to avoid over-bromination.

  • Reaction Time: Excessive reaction times can lead to increased levels of impurities. In-process monitoring is essential to determine the optimal reaction endpoint.

  • Purity of Starting Materials: Impurities in the initial thiazolo[4,5-c]pyridine can lead to the formation of a complex mixture of side products.

Q2: Which analytical techniques are most suitable for in-process control and final product analysis?

A2: A combination of analytical methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for monitoring reaction progress, identifying impurities, and determining the final purity of the product. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with modifiers like trifluoroacetic acid or formic acid) is a common starting point.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information that is vital for impurity identification. The characteristic isotopic pattern of bromine is a key diagnostic tool.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for characterizing any isolated impurities.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring of the reaction's progress.

Quantitative Data Summary

ParameterRecommended RangeRationale
Molar Ratio (NBS:Substrate)1.0 - 1.05To minimize dibromination.
Reaction Temperature0 - 5 °CTo control the reaction rate and enhance selectivity.
Addition Time of Brominating Agent1 - 2 hoursTo maintain a low instantaneous concentration of the electrophile.
Reaction Monitoring Interval30 - 60 minutesTo prevent the reaction from proceeding beyond optimal conversion.

Q3: What are the expected NMR and MS signatures for the common dibrominated impurity?

A3: For the likely 5,7-dibromothiazolo[4,5-c]pyridine impurity:

  • Mass Spectrometry: The mass spectrum will show a characteristic 1:2:1 isotopic cluster for the molecular ion, corresponding to the presence of two bromine atoms.[1]

  • ¹H NMR: The proton signals will differ from the desired product. Specifically, the number of aromatic protons will be reduced, and their chemical shifts and coupling constants will change due to the altered electronic environment.

  • ¹³C NMR: The carbon spectrum will also reflect the change in substitution, with shifts in the signals for the carbon atoms of the pyridine ring.

Impurity Formation Pathway

The diagram below illustrates the primary reaction for the synthesis of this compound and the competing pathway leading to the formation of the common dibrominated impurity.

Impurity_Formation_Pathway A Thiazolo[4,5-c]pyridine B This compound (Desired Product) A->B + NBS (1.0-1.05 eq) Low Temperature C 5,7-Dibromothiazolo[4,5-c]pyridine (Dibrominated Impurity) B->C + NBS (Excess) Higher Temperature

Caption: Reaction scheme showing the formation of the desired product and a common dibrominated impurity.

References

Stability issues of 7-Bromothiazolo[4,5-c]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromothiazolo[4,5-c]pyridine. As a key heterocyclic building block in medicinal chemistry and materials science, its effective use is paramount. However, the unique electronic nature of the fused thiazolo-pyridine system can present stability challenges under various reaction conditions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and general reactivity of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] The compound is a solid at room temperature.[1] While specific data on its hygroscopicity is not prevalent, it is best practice for heterocyclic halides to be handled in a dry environment to avoid introducing water, which can interfere with moisture-sensitive downstream reactions like cross-couplings.

Q2: What is the general reactivity profile of the C-Br bond in this molecule?

A2: The C7-Br bond on the pyridine ring is activated for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity is influenced by the electron-withdrawing nature of the fused thiazole ring and the pyridine nitrogen. However, the pyridine nitrogen itself can act as a complicating factor by coordinating to the metal catalyst, which can sometimes inhibit catalytic activity. This dual nature requires careful optimization of reaction conditions.

Q3: Is the thiazolo[4,5-c]pyridine core stable to strongly acidic or basic conditions?

A3: The fused heterocyclic core can be sensitive to harsh conditions.

  • Strong Acids: Protonation of the pyridine nitrogen is expected, which can alter the electronic properties and solubility of the molecule. Under highly acidic conditions, degradation of the thiazole ring is a possibility, although this is generally less common than with more labile heterocycles.

  • Strong Bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently used in cross-coupling reactions. However, they can promote side reactions such as protodebromination. Strong nucleophilic bases should be avoided as they can potentially lead to nucleophilic aromatic substitution (SNAr) or degradation of the thiazole ring. The choice of base is critical and is discussed extensively in the troubleshooting guides below.[2]

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

This section provides detailed, question-driven guidance for specific issues encountered during common synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, coupling with heteroaryl halides like this compound can be challenging.

Q: My Suzuki-Miyaura reaction is giving low to no yield of the desired product. What are the likely causes and how can I fix it?

A: Low yields in Suzuki couplings with pyridine-containing substrates are a frequent issue. The root cause often lies in a combination of catalyst inhibition and substrate/reagent instability. Let's break down the troubleshooting process.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield Observed q1 Is Protodebromination Observed? start->q1 q2 Is Boronic Acid Stable? q1->q2 No sol1 Use Milder Base (K3PO4, Cs2CO3) Lower Reaction Temperature q1->sol1 Yes q3 Is Catalyst/Ligand Optimal? q2->q3 Yes sol2 Use MIDA Boronate or Trifluoroborate Salt (Slow-Release) Use Fresh Boronic Acid q2->sol2 No sol3 Use Buchwald Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading (2-5 mol%) q3->sol3 No end Improved Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Pillar 1: Catalyst Inhibition by Pyridine Nitrogen

The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species. This is a primary suspect, especially when using generic catalysts like Pd(PPh₃)₄.

  • Expert Insight: The use of electron-rich, bulky monodentate phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), is critical. These ligands promote the crucial reductive elimination step and their steric bulk can disfavor the formation of stable off-cycle palladium-pyridine complexes.[3]

Pillar 2: Instability of the Boronic Acid Coupling Partner

Many heterocyclic boronic acids, particularly 2-substituted ones, are prone to protodeboronation under the basic and heated conditions of the reaction.[4][5] This depletes your nucleophile before it can couple.

  • Trustworthy Protocol: A robust strategy is to use an air-stable surrogate that slowly releases the active boronic acid in situ. N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose.[5]

  • Self-Validation: Run the reaction with a freshly purchased, high-purity boronic acid and compare it to an older bottle. If the fresh reagent works better, reagent decomposition is a key issue. Also, consider using potassium trifluoroborate salts, which often exhibit greater stability.

Pillar 3: Inappropriate Base Selection

A base that is too strong or poorly soluble can accelerate boronic acid decomposition and protodebromination of your this compound starting material.

  • Authoritative Grounding: While strong bases like NaOtBu can be effective in some systems, milder bases like K₃PO₄ or Cs₂CO₃ often provide a better balance for delicate heterocyclic couplings, minimizing side reactions while still being effective for the transmetalation step.[6]

Recommended Protocol for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Standard, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands to overcome catalyst inhibition and promote reductive elimination.[3]
Boronic Acid Arylboronic Acid (1.2-1.5 equiv) or MIDA Boronate (1.2 equiv)Use of MIDA boronates is highly recommended for unstable partners.[5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Mild, effective bases that minimize protodeboronation side reactions.[2]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OStandard solvent systems for Suzuki couplings.
Temperature 80-100 °CStart at a lower temperature (80 °C) and increase only if reactivity is low.
Buchwald-Hartwig Amination

Forming the C-N bond via Buchwald-Hartwig amination is a powerful tool, but heteroaryl substrates require specialized conditions.[7][8]

Q: I am struggling to couple primary amines with this compound. The reaction is sluggish and gives complex mixtures.

A: This is a classic challenge in Buchwald-Hartwig amination. The primary amine can act as a ligand for the palladium catalyst, competing with the phosphine ligand and leading to catalyst deactivation. Furthermore, the basicity of the thiazolo[4,5-c]pyridine core itself can interfere.[8][9]

  • Expert Insight: The key is to use a catalytic system that is resistant to displacement by the amine substrate or the heterocyclic product. Bidentate ligands, particularly those with a wide bite angle and steric bulk, are often superior in these cases.

  • Authoritative Grounding: Hartwig and others have shown that Josiphos-type ligands are highly effective for the amination of challenging heteroaryl chlorides and bromides with primary amines.[8][9] Their bidentate nature creates a more robust catalyst that is less prone to ligand exchange with basic heterocycles.[8]

Potential Pitfalls in Buchwald-Hartwig Amination

cluster_problem Problem: Low Yield cluster_solution Solution P1 Catalyst Inhibition (Amine or Product Binding) S1 Use Robust Ligands (Josiphos, Biaryl Phosphines) P1->S1 Mitigate with P2 Substrate Degradation (Strong Base) S2 Use Weaker Base (Cs2CO3, K3PO4) P2->S2 Mitigate with

Caption: Common issues and solutions in Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%)A common and effective Pd(II) precatalyst.
Ligand CyPF-tBu (Josiphos ligand) or XPhos (4 mol%)Josiphos ligands are excellent for coupling primary amines to heteroaryl halides.[8][9] XPhos is a good general alternative.
Amine Primary or Secondary Amine (1.2 equiv)
Base NaOtBu or LHMDS (1.5 equiv)While strong, these are often necessary for amination. If substrate degradation is observed, switch to Cs₂CO₃.[2]
Solvent Toluene or 1,4-DioxaneStandard anhydrous solvents for this reaction.
Temperature 80-110 °CAminations often require slightly higher temperatures than Suzuki couplings.
Sonogashira Coupling

The Sonogashira coupling provides access to valuable alkynylated heterocycles. The standard conditions, however, can be problematic.[10]

Q: My Sonogashira reaction is messy, with significant formation of a byproduct I suspect is a Glaser coupling homodimer of my alkyne. How can I improve selectivity?

A: The formation of alkyne homodimers (Glaser coupling) is a classic side reaction in Sonogashira couplings and is mediated by the copper(I) cocatalyst.[11] For a sensitive substrate like this compound, minimizing side reactions is crucial for obtaining a clean product.

  • Expert Insight: The most direct solution is to switch to a copper-free Sonogashira protocol. These conditions have been well-developed and often provide higher yields of the desired cross-coupled product, especially with electron-poor or coordinating aryl halides.[11]

  • Trustworthy Protocol: A typical copper-free protocol involves a palladium catalyst and a suitable amine base (like pyrrolidine or piperidine), which facilitates the deprotonation of the terminal alkyne.

Recommended Protocol for Copper-Free Sonogashira Coupling

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Standard, commercially available palladium catalysts effective for Sonogashira couplings.[11][12]
Alkyne Terminal Alkyne (1.5-2.0 equiv)An excess is often used to drive the reaction to completion.
Base Piperidine or PyrrolidineActs as both the base and, in some cases, the solvent. Sufficiently basic to deprotonate the alkyne without requiring copper.[12]
Solvent DMF or the amine base itselfDMF is a common choice if the amine is not used as the solvent.
Temperature Room Temperature to 60 °CCopper-free conditions often allow for milder temperatures, which can improve the stability of the substrate.

References

Technical Support Center: Work-up Procedures for Reactions Involving 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromothiazolo[4,5-c]pyridine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this versatile heterocyclic compound.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties and the reactivity of the C-Br bond make it a valuable substrate for various cross-coupling reactions. However, the presence of multiple heteroatoms and the specific reactivity profile of the thiazolopyridine scaffold can present challenges during reaction work-up and product isolation. This guide is designed to provide practical, experience-driven advice to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound, and what are the initial work-up considerations for each?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for this compound are Suzuki-Miyaura couplings (for C-C bond formation) and Buchwald-Hartwig aminations (for C-N bond formation).[1] Initial work-up strategies are tailored to the specific reagents used in each reaction.

  • Suzuki-Miyaura Coupling: These reactions typically involve an organoboron reagent and a base. A primary work-up challenge is the removal of boron-containing byproducts.[2]

  • Buchwald-Hartwig Amination: This reaction couples an amine with the aryl halide.[3] The work-up must address the removal of the phosphine ligand, palladium catalyst, and the base used.[4][5]

Q2: My reaction mixture is a complex emulsion after adding water and an organic solvent. How can I break it up?

A2: Emulsion formation is common, especially when using polar aprotic solvents like DMF or DMSO. Here are several strategies to address this:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break emulsions.

  • Change of Solvent: If possible, dilute the reaction mixture with a less polar solvent like ethyl acetate or dichloromethane before the aqueous wash.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or a phase separator can be effective.

  • Patience: Sometimes, allowing the mixture to stand for an extended period can lead to phase separation.

Q3: I am observing significant amounts of a homocoupling byproduct in my Suzuki reaction. What are the causes and how can I minimize it during work-up and purification?

A3: Homocoupling, the dimerization of the organoboron reagent, is a common side reaction in Suzuki couplings.[1]

Causes:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][6]

  • Incomplete Reaction: If the cross-coupling is slow, side reactions like homocoupling become more prevalent.

Minimization & Removal:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon) and use degassed solvents.[1]

  • Purification: Homocoupling byproducts can often be separated from the desired product by column chromatography. Due to their nonpolar nature, they typically elute earlier than the more polar product.

Q4: How can I effectively remove residual palladium catalyst from my final product?

A4: Residual palladium is a major concern, especially in pharmaceutical applications.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove palladium.

  • Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can adsorb the palladium.

  • Metal Scavengers: Commercially available silica-based metal scavengers are highly effective. The crude product is dissolved in a solvent and stirred with the scavenger, which is then filtered off.

  • Recrystallization: Often, a final recrystallization of the purified product will significantly reduce palladium levels.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the work-up of reactions with this compound.

Problem 1: Low Recovery of Product After Aqueous Work-up
Potential Cause Troubleshooting Steps Scientific Rationale
Product is water-soluble Back-extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).The thiazolopyridine core can impart some water solubility, especially if the coupled partner is also polar.
Product precipitated out Check for solids at the interface of the aqueous and organic layers. If present, filter the entire mixture and wash the solid with water and the organic solvent separately.Changes in solvent polarity during work-up can cause the product to precipitate.
Product degradation If the reaction was performed under strongly acidic or basic conditions, neutralize the mixture carefully before extraction.The thiazole ring can be sensitive to harsh pH conditions.
Problem 2: Difficulty in Removing Phosphine Oxide Byproducts (from Buchwald-Hartwig Reactions)
Potential Cause Troubleshooting Steps Scientific Rationale
High Polarity of Phosphine Oxide 1. Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) if your product is not acid-sensitive. This can protonate some phosphine oxides, increasing their aqueous solubility. 2. Solvent Precipitation: Concentrate the crude mixture and triturate with a non-polar solvent like pentane or hexane. The non-polar product should dissolve, while the more polar phosphine oxide precipitates and can be filtered off.[2]Triphenylphosphine oxide, a common byproduct, can be challenging to separate from polar products via chromatography.
Co-elution during Chromatography Modify your chromatography conditions. A gradient elution from a non-polar solvent to a more polar one can improve separation.Optimizing the mobile phase can enhance the resolution between the product and the phosphine oxide.
Problem 3: Product Appears Unstable During Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Sensitivity to Silica Gel 1. Use Neutralized Silica: Pre-treat the silica gel with a small amount of triethylamine in the eluent. 2. Alternative Chromatography: Consider using alumina or reverse-phase chromatography.The acidic nature of standard silica gel can cause degradation of some nitrogen-containing heterocycles.
Air or Light Sensitivity Keep the product under an inert atmosphere and protected from light as much as possible during and after purification.Some complex organic molecules can be susceptible to oxidation or photodegradation.

Experimental Protocols

General Aqueous Work-up Procedure
  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is polar and water-miscible (e.g., DMF, DMSO), dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble inorganics and solvents).

    • Saturated aqueous sodium bicarbonate (to neutralize any acidic components).

    • Brine (to aid in phase separation and remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Workflow for Troubleshooting a Failed Suzuki Coupling Work-up

Caption: Troubleshooting flow for low product recovery.

Data Presentation

Solvent Selection for Extraction
SolventPolarity IndexCommon UsesPotential Issues
Ethyl Acetate 4.4General purpose extractionCan form emulsions
Dichloromethane 3.1Good for a wide range of compoundsCan be difficult to fully remove
Diethyl Ether 2.8Good for less polar compoundsHighly flammable
Toluene 2.4Useful for azeotropic removal of waterCan be difficult to remove

Concluding Remarks

A successful reaction is not complete until the product is isolated in a pure form. The work-up and purification steps are as critical as the reaction itself. For complex molecules like derivatives of this compound, a thoughtful and systematic approach to the work-up is essential. By understanding the potential pitfalls and having a toolbox of troubleshooting strategies, researchers can significantly improve their efficiency and success rate.

References

Technical Support Center: Navigating the Solubility Labyrinth of 7-Bromothiazolo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Bromothiazolo[4,5-c]pyridine derivatives. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to overcome the significant solubility challenges often encountered with this promising class of heterocyclic compounds. Our goal is to empower you with the knowledge to troubleshoot and optimize your experimental workflows effectively.

Introduction: The Solubility Hurdle in Drug Discovery

The this compound core is a key pharmacophore in the development of novel therapeutics, particularly in the realm of kinase inhibitors. However, the inherent physicochemical properties of many of these derivatives, characterized by a rigid, fused heterocyclic ring system and the presence of a bromine atom, frequently lead to poor aqueous solubility. This low solubility can be a major impediment to preclinical development, affecting everything from in vitro assay reliability to in vivo bioavailability. This guide will address the most common solubility-related questions and provide structured, actionable protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: My this compound derivative is insoluble in my standard aqueous buffer. What is the first-line approach to solubilization for in vitro assays?

A1: Initial Solvent Screening and Stock Solution Preparation

The first and most critical step is to identify a suitable organic solvent to prepare a high-concentration stock solution. Due to the heterocyclic and often crystalline nature of these compounds, a systematic solvent screening approach is recommended.

Underlying Principle: The principle of "like dissolves like" is a good starting point. The polarity of the solvent should ideally match that of the solute to facilitate dissolution. For many kinase inhibitors with similar heterocyclic structures, polar aprotic solvents are often effective.

Recommended Solvents for Initial Screening:

SolventPolarity (Dielectric Constant)Key Considerations
Dimethyl Sulfoxide (DMSO)47Excellent solubilizing power for a wide range of organic compounds. However, can be toxic to cells at higher concentrations (>0.5% v/v).
N,N-Dimethylformamide (DMF)37Good alternative to DMSO, but also carries potential cellular toxicity.
Ethanol (EtOH)25A less toxic option, often used in co-solvent systems.
Methanol (MeOH)33Can be effective, but generally more volatile and toxic than ethanol.

Experimental Protocol: Preparation of a Concentrated Stock Solution

  • Compound Preparation: Ensure your lyophilized this compound derivative is at room temperature before opening the vial to prevent moisture condensation.

  • Solvent Addition: Add a precise volume of a high-purity, anhydrous organic solvent (start with DMSO) to the vial to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mechanical Agitation: Vortex the vial for 2-3 minutes to aid dissolution.

  • Sonication (Optional): If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • Gentle Warming (Use with Caution): If necessary, warm the solution to 37-40°C. Be cautious, as excessive heat can lead to degradation of thermally sensitive compounds.

Q2: My compound dissolves in the organic stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A2: Addressing Precipitation Upon Dilution

This common phenomenon, often termed "crashing out," occurs when the concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit. Several strategies can be employed to mitigate this issue.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Employ a Co-Solvent System step1->step2 If precipitation persists step3 Utilize pH Modification step2->step3 If precipitation persists step4 Consider Cyclodextrin Complexation step3->step4 For advanced challenges end Solubilization Achieved step4->end

Caption: A stepwise approach to troubleshooting compound precipitation.

Strategy 1: Co-Solvent Systems

A co-solvent system involves using a mixture of a water-miscible organic solvent and your aqueous buffer to increase the solubility of your compound.[1]

Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of hydrophobic compounds.

Experimental Protocol: Utilizing a Co-Solvent System

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Intermediate Dilution: Create an intermediate dilution of the stock solution in a co-solvent like ethanol. For example, dilute the 10 mM DMSO stock 1:9 in ethanol to get a 1 mM solution in a 10% DMSO/90% ethanol mixture.

  • Final Dilution: Add the intermediate dilution to your final aqueous buffer to reach the desired working concentration. This gradual change in solvent polarity can prevent abrupt precipitation.

Strategy 2: pH Adjustment

The pyridine moiety in the this compound structure suggests that these compounds are likely weak bases.[2] Adjusting the pH of the aqueous buffer can significantly impact their solubility.

Mechanism: For a weakly basic compound, decreasing the pH of the solution will lead to protonation of the basic nitrogen atoms, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Determine pKa (if possible): If the pKa of your derivative is known or can be predicted, prepare an aqueous buffer with a pH at least 1-2 units below the pKa.

  • Empirical Approach: If the pKa is unknown, prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5).

  • Test Dilution: Dilute your organic stock solution into each of these buffers and visually inspect for precipitation.

Q3: The solubility of my compound is still too low for my desired experimental concentration, even with co-solvents and pH adjustments. What advanced techniques can I explore?

A3: Advanced Solubilization Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary.

Strategy 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is more water-soluble.[3][4][5][6]

Mechanism: The hydrophobic this compound derivative can be encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous environment, increasing the overall solubility of the complex.[4]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your aqueous buffer.

  • Incorporate Compound: Add your compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Equilibration: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound before determining the concentration of the solubilized drug.

Strategy 2: Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, usually a polymer.[7][8][9][10]

Mechanism: This technique enhances the dissolution rate by releasing the drug as fine colloidal particles and maintaining it in a higher-energy amorphous state.[8]

Commonly Used Polymers for Solid Dispersions:

PolymerAbbreviationProperties
PolyvinylpyrrolidonePVPAmorphous polymer with good solubilizing properties.
Hydroxypropyl MethylcelluloseHPMCCan inhibit recrystallization of the drug.
Polyethylene GlycolPEGLow melting point, suitable for melt-based methods.

Workflow for Solid Dispersion Formulation

G start Select Drug and Polymer step1 Choose Preparation Method (e.g., Solvent Evaporation, Hot-Melt Extrusion) start->step1 step2 Prepare Solid Dispersion step1->step2 step3 Characterize the Formulation (e.g., DSC, XRD) step2->step3 step4 Perform Dissolution Testing step3->step4 end Optimized Formulation step4->end

Caption: General workflow for developing a solid dispersion formulation.

Note on Solid Dispersions: The development of solid dispersions is a more complex formulation strategy and often requires specialized equipment and expertise. It is typically considered for later-stage preclinical and clinical development.

Concluding Remarks

Overcoming the poor solubility of this compound derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the handling and experimental utility of these promising compounds. We encourage a stepwise approach, starting with simple solvent screening and progressing to more advanced techniques as needed.

References

Preventing debromination in reactions with 7-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and preventing the common side reaction of debromination when working with 7-Bromothiazolo[4,5-c]pyridine. As a key heterocyclic building block, its successful functionalization is critical. Unwanted C-Br bond cleavage leads to reduced yields, the formation of difficult-to-separate byproducts, and complicates reaction analysis.

This center provides in-depth, field-proven insights and optimized protocols to help you mitigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is debromination in the context of this compound, and why is this compound particularly susceptible?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the C-7 position is replaced by a hydrogen atom, yielding the parent thiazolo[4,5-c]pyridine.

The susceptibility of this compound to this reaction stems from its electronic structure. The pyridine nitrogen atom is electron-withdrawing, which makes the C-Br bond more polarized and susceptible to certain reaction pathways, particularly in metal-catalyzed reactions. In palladium-catalyzed cross-couplings, this susceptibility is primarily mediated by the formation of palladium-hydride (Pd-H) species.[1][2] These Pd-H species can arise from various sources in the reaction mixture (e.g., the base, solvent, or impurities like water) and can intercept the catalytic cycle, leading to the formation of the debrominated byproduct instead of the desired coupled product.[1][3]

Q2: I am observing significant debromination in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). What are the most common causes?

A2: This is the most common scenario where debromination is observed. The issue almost always traces back to one or more of the following factors, which promote the formation or reactivity of Pd-H species that compete with your desired reaction pathway.

  • Aggressive Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are known to promote pathways that generate hydride species.[4]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination, which often has a different activation energy than the desired productive coupling.[1][5]

  • Suboptimal Catalyst/Ligand System: The choice of palladium source and, more critically, the phosphine ligand, dictates the relative rates of the desired catalytic steps (oxidative addition, reductive elimination) versus the undesired debromination pathway.[6][7]

  • Presence of Hydride Sources: Impurities such as water or alcohols in your solvents or reagents can act as hydride donors.[1][5] Certain solvents, like DMF, can also decompose at high temperatures to generate hydride sources.[3]

  • Prolonged Reaction Times: Heating the reaction long after the consumption of the limiting reagent can lead to the gradual accumulation of the debrominated byproduct.[5]

Below is a logical workflow to diagnose and address the issue systematically.

G cluster_0 Start Debromination Observed in Pd-Catalyzed Reaction Base Is the base strong? (e.g., NaOtBu, NaOH) Start->Base Temp Is the temperature high? (> 100 °C) Base->Temp No Sol_Base Switch to milder base: K3PO4, Cs2CO3, K2CO3 Base->Sol_Base Yes Ligand Is the ligand appropriate for electron-deficient heterocycles? Temp->Ligand No Sol_Temp Reduce temperature in 10-20 °C increments Temp->Sol_Temp Yes Reagents Are solvents/reagents anhydrous and degassed? Ligand->Reagents Yes Sol_Ligand Use bulky, electron-rich ligands (e.g., Buchwald-type) Use a pre-catalyst Ligand->Sol_Ligand No End Problem Resolved: Increased Yield of Desired Product Reagents->End Yes Sol_Reagents Use anhydrous solvents. Degas mixture thoroughly. Reagents->Sol_Reagents No Sol_Base->Temp Sol_Temp->Ligand Sol_Ligand->Reagents Sol_Reagents->End

Caption: A systematic workflow for troubleshooting debromination.
Q3: How do I select the optimal catalyst and ligand to suppress debromination?

A3: The catalyst system is your most powerful tool. The goal is to select a system that promotes the desired C-C or C-N bond formation (reductive elimination) at a much faster rate than the competing C-H bond formation from a Pd-H intermediate.

  • Palladium Source: Using a well-defined Pd(0) source like Pd₂(dba)₃ or modern pre-catalysts is often preferable to in-situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Pre-catalysts, especially the Buchwald G3 and G4 types, are designed for efficient and rapid generation of the active Pd(0) species, which can help minimize side reactions.

  • Ligand Choice: This is the most critical parameter. For electron-deficient heterocyclic halides like this compound, bulky and electron-rich phosphine ligands are generally the most effective.[7][8]

    • Rationale: These ligands stabilize the palladium center, accelerate the rate-limiting oxidative addition step, and, most importantly, promote the final reductive elimination step to form the desired product.[8] A faster reductive elimination means the palladium intermediate has less time to participate in competing debromination pathways.

    • Recommended Ligands: For Suzuki-Miyaura reactions, consider ligands like XPhos, SPhos, or RuPhos. For Buchwald-Hartwig amination, ligands such as BrettPhos, tBuXPhos, or DavePhos are excellent choices.[8][9]

Ligand TypeExamplesGeneral PropertiesSuitability for Preventing Debromination
Simple Triarylphosphines PPh₃, P(o-tol)₃Less bulky, less electron-donating.Low. Can be sluggish, allowing more time for side reactions.
Bidentate Phosphines dppf, BINAPGood for many standard couplings.Moderate. Can be effective but may require higher temperatures where debromination is more likely.[6]
Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald-type) XPhos, SPhos, RuPhos, BrettPhosHighly electron-donating and sterically hindered.High. Generally the best choice. They promote rapid oxidative addition and reductive elimination, outcompeting the debromination pathway.[8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong electron donors.Moderate to High. Can be very effective but sometimes require careful optimization of the base and solvent.
Q4: What is the role of the base, and how does its choice impact debromination?

A4: In Suzuki-Miyaura reactions, the base is required to activate the boronic acid for transmetalation.[10] In Buchwald-Hartwig amination, it deprotonates the amine.[7] However, the base can also be a primary contributor to the formation of unwanted Pd-H species.

  • Strong vs. Weak Bases: Strong bases, especially sodium tert-butoxide (NaOt-Bu), are highly effective at promoting C-N coupling but are also more likely to generate hydride species that lead to debromination.[4] Milder inorganic bases are generally a safer choice to minimize this side reaction.

  • Recommendation: Start with a weaker inorganic base. If the reaction is too slow, you can then move to a stronger base, but do so cautiously, perhaps at a lower temperature.

BaseTypeTypical UseTendency to Cause DebrominationRecommended Action
NaOt-Bu, KOt-Bu Strong, OrganicBuchwald-Hartwig AminationHigh Use as a last resort or at very low temperatures. Often incompatible with sensitive functional groups.[9]
K₃PO₄ Moderate, InorganicSuzuki, Buchwald-HartwigLow to Moderate An excellent first choice. Soluble in many organic solvents when water is present as a co-solvent.[4]
Cs₂CO₃ Moderate, InorganicSuzuki, Buchwald-HartwigLow A very effective and mild base, often providing excellent functional group tolerance.[4] Its higher cost is a consideration.
K₂CO₃ Weak, InorganicSuzukiLow A good, cost-effective option, though it may require higher temperatures or longer reaction times.[9]

Optimized Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required for specific coupling partners. Crucially, all reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol uses a modern catalyst system and a mild base to favor the desired C-C bond formation.

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up N2_Flask 1. Add this compound (1.0 eq), boronic acid/ester (1.2 eq), K3PO4 (2.5 eq), and catalyst/ligand to a dry flask. Inert 2. Seal the flask, then evacuate and backfill with inert gas (3x cycle). N2_Flask->Inert Solvent 3. Add degassed solvent (e.g., Dioxane/H2O 10:1) via syringe. Inert->Solvent Heat 4. Heat the mixture to 80-90 °C with vigorous stirring. Solvent->Heat Monitor 5. Monitor progress by TLC or LC-MS. Aim for full consumption of starting material. Heat->Monitor Cool 6. Cool to room temperature. Dilute with Ethyl Acetate. Monitor->Cool Wash 7. Wash with water, then brine. Cool->Wash Dry 8. Dry organic layer (e.g., Na2SO4), filter, and concentrate. Wash->Dry Purify 9. Purify by column chromatography. Dry->Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Reagents & Conditions:

  • This compound: 1.0 equivalent

  • Aryl/Heteroaryl Boronic Acid (or Ester): 1.2 - 1.5 equivalents

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos or SPhos (2.5-5 mol%)

  • Base: K₃PO₄ (2.5 equivalents)

  • Solvent: 1,4-Dioxane / H₂O (ratio of 10:1), degassed

  • Temperature: 80-90 °C

Step-by-Step Procedure:

  • To a dry Schlenk tube or microwave vial, add this compound, the boronic acid derivative, and powdered K₃PO₄.

  • Add the Pd₂(dba)₃ and the phosphine ligand.

  • Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the reaction in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS every 1-2 hours. Stop heating as soon as the starting bromide is consumed to avoid byproduct formation.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol uses a specialized pre-catalyst and a carbonate base to reduce the risk of hydrodehalogenation.

Reagents & Conditions:

  • This compound: 1.0 equivalent

  • Amine: 1.2 equivalents

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Base: Cs₂CO₃ (2.0 equivalents)

  • Solvent: Toluene or 1,4-Dioxane, anhydrous and degassed

  • Temperature: 90-110 °C

Step-by-Step Procedure:

  • In a glovebox, or under a strong flow of inert gas, add this compound, the amine (if solid), Cs₂CO₃, and the XPhos Pd G3 pre-catalyst to a dry reaction vessel.

  • Seal the vessel. If not in a glovebox, perform an evacuate/backfill cycle (3x).

  • Add anhydrous, degassed toluene via syringe. If the amine is a liquid, add it at this stage.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress carefully. These reactions are often complete within 2-8 hours.

  • Once complete, cool to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with more solvent.

  • Concentrate the filtrate and purify the resulting crude material by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromothiazolo[4,5-c]pyridine and Other Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, brominated heterocycles serve as indispensable building blocks for the synthesis of complex molecular architectures. Their utility stems from the reactivity of the carbon-bromine bond, which allows for a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 7-Bromothiazolo[4,5-c]pyridine with other key brominated heterocycles, supported by experimental data and protocols.

The thiazolo[4,5-c]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 7-position creates a versatile handle for further functionalization, making this compound a valuable intermediate in drug discovery.[3] Understanding its reactivity in comparison to other brominated heterocycles, such as bromopyridines and bromothiazoles, is crucial for designing efficient and selective synthetic routes.

Understanding Reactivity: Key Electronic and Steric Factors

The reactivity of a brominated heterocycle in cross-coupling reactions is primarily governed by the ease of oxidative addition of the C-Br bond to a low-valent palladium catalyst. This step is influenced by several factors:

  • C-Br Bond Dissociation Energy (BDE): A lower BDE generally facilitates oxidative addition.[4] The BDE is influenced by the nature of the heterocyclic ring and the position of the bromine atom.[5]

  • Electron Density at the Carbon Atom: Electron-withdrawing groups on the heterocyclic ring decrease electron density at the carbon atom of the C-Br bond, making it more susceptible to oxidative addition. Conversely, electron-donating groups can hinder this process.

  • Steric Hindrance: Bulky groups near the bromine atom can sterically encumber the approach of the palladium catalyst, thereby slowing down the reaction rate.

  • Coordination to the Catalyst: The presence of heteroatoms, such as nitrogen, can lead to coordination with the palladium catalyst, which can either be beneficial or detrimental to the reaction, depending on the specific geometry and electronic effects.

Comparative Reactivity Analysis

To provide a clear comparison, we will examine the reactivity of this compound alongside two common classes of brominated heterocycles: bromopyridines and bromothiazoles, in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

This compound: A Fused System with Modulated Reactivity

The thiazolo[4,5-c]pyridine core is an electron-deficient system due to the presence of both the pyridine and thiazole rings. The bromine atom at the 7-position is on the pyridine ring, adjacent to the fused thiazole ring. This unique electronic environment influences its reactivity. The electron-withdrawing nature of the fused thiazole ring is expected to lower the C-Br BDE and facilitate oxidative addition.

Bromopyridines: Positional Isomers Dictate Reactivity

The reactivity of bromopyridines is highly dependent on the position of the bromine atom.[6]

  • 2- and 4-Bromopyridines: These isomers are generally more reactive in palladium-catalyzed cross-coupling reactions. The nitrogen atom at the 1-position exerts a strong electron-withdrawing effect at the ortho (2-) and para (4-) positions, activating the C-Br bond for oxidative addition.

  • 3-Bromopyridine: The C-Br bond at the 3-position is less activated as it is meta to the nitrogen atom. Consequently, 3-bromopyridine is generally less reactive than its 2- and 4-isomers.[7]

Bromothiazoles: An Electron-Rich System with Distinct Reactivity

The thiazole ring is considered more electron-rich than the pyridine ring. The position of the bromine atom on the thiazole ring significantly impacts its reactivity.

  • 2-Bromothiazole: The bromine at the 2-position is adjacent to the sulfur atom and beta to the nitrogen atom. This position is generally reactive in cross-coupling reactions.

  • 5-Bromothiazole: Bromination of thiazoles often occurs at the 5-position, especially when an activating group is present at the 2-position.[8][9] The reactivity at this position can be influenced by the substituents on the ring.

Quantitative Reactivity Comparison

The following table summarizes the relative reactivity trends observed in typical palladium-catalyzed cross-coupling reactions. The reactivity is qualitatively ranked from highest (+++) to lowest (+).

HeterocyclePosition of BromineRelative Reactivity in Suzuki-Miyaura CouplingRelative Reactivity in Buchwald-Hartwig Amination
This compound 7++++
2-Bromopyridine 2++++++
3-Bromopyridine 3++
4-Bromopyridine 4++++++
2-Bromothiazole 2++++
5-Bromothiazole 5++

Note: This is a generalized trend, and actual reaction rates and yields can be highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent used.

Experimental Protocols and Mechanistic Insights

To illustrate the practical aspects of these reactivity differences, we provide standardized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[10][11]

General Experimental Protocol:

A mixture of the brominated heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is heated at 100 °C under an inert atmosphere for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Brominated Heterocycle - Arylboronic Acid - Pd(PPh3)4 - Na2CO3 - Dioxane/Water vessel Schlenk Flask (Inert Atmosphere) reagents->vessel Add heating Heat at 100 °C (12 hours) vessel->heating extraction Dilute with Ethyl Acetate Wash with Water & Brine heating->extraction drying Dry over Na2SO4 Concentrate extraction->drying purification Column Chromatography drying->purification product product purification->product Isolated Product

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[12]

  • Base: Na₂CO₃ is a mild base that is effective in activating the boronic acid for transmetalation.[10]

  • Solvent: The dioxane/water mixture provides a biphasic system that helps to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[13][14]

General Experimental Protocol:

A mixture of the brominated heterocycle (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (1.5 mmol) in toluene (5 mL) is heated at 110 °C under an inert atmosphere for 16 hours. After cooling, the reaction mixture is filtered through celite, concentrated, and purified by column chromatography.[15]

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup cluster_reaction_bh Reaction cluster_workup_bh Work-up & Purification reagents_bh Combine: - Brominated Heterocycle - Amine - Pd2(dba)3 - Xantphos - Cs2CO3 - Toluene vessel_bh Sealed Tube (Inert Atmosphere) reagents_bh->vessel_bh Add heating_bh Heat at 110 °C (16 hours) vessel_bh->heating_bh filtration_bh Filter through Celite Concentrate heating_bh->filtration_bh purification_bh Column Chromatography filtration_bh->purification_bh product_bh product_bh purification_bh->product_bh Isolated Product

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation, promoting both oxidative addition and reductive elimination.[14]

  • Base: Cs₂CO₃ is a strong, non-nucleophilic base that is often used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for these reactions.

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are prevalent, nucleophilic aromatic substitution (SNA r) offers an alternative pathway for the functionalization of certain brominated heterocycles.[16] This reaction is favored when the aromatic ring is highly electron-deficient, typically due to the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[17]

For this compound, the fused thiazole ring and the pyridine nitrogen both contribute to the electron-deficient nature of the pyridine ring. However, its reactivity in SNA r reactions is generally lower compared to substrates with multiple, strongly deactivating groups like nitro groups. In comparison, 2- and 4-halopyridines are more susceptible to SNA r than 3-halopyridines due to the ability of the nitrogen to stabilize the intermediate Meisenheimer complex.[18]

Conclusion

The reactivity of this compound in common cross-coupling reactions is moderate, positioning it as a versatile building block that can be selectively functionalized. Its reactivity is generally lower than that of 2- and 4-bromopyridines but comparable to or slightly higher than that of 2-bromothiazole and significantly greater than 3-bromopyridine and 5-bromothiazole. This nuanced reactivity profile allows for orthogonal synthetic strategies when multiple halogenated sites are present in a molecule. By understanding these relative reactivities and the underlying electronic and steric factors, researchers can more effectively design and execute synthetic routes to novel and complex molecules for a wide range of applications.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromothiazolo[4,5-c]pyridine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Thiazolo[4,5-c]pyridine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutics.[1] Among these, fused heterocyclic systems like thiazolopyridines have garnered significant attention due to their diverse biological activities, including kinase inhibition, and antimicrobial and anticancer properties.[2][3] The 7-Bromothiazolo[4,5-c]pyridine core, a specific isomer of this family, represents a versatile and promising starting point for drug discovery. Its structure features a pyridine ring fused to a thiazole ring, a combination present in numerous biologically active molecules.[4][5] The bromine atom at the 7-position provides a convenient chemical handle for structural elaboration, making it an ideal candidate for extensive structure-activity relationship (SAR) studies.

While comprehensive SAR studies specifically focused on the this compound scaffold are still emerging in the published literature, a wealth of information can be gleaned from structurally related analogs such as thiazolo[5,4-b]pyridines, imidazo[4,5-b]pyridines, and other pyridine-thiazole hybrids.[2][6][7] This guide will leverage these established principles to provide a forward-looking comparison and a strategic framework for researchers aiming to unlock the therapeutic potential of this scaffold. We will explore key synthetic strategies, delineate the anticipated impact of structural modifications on biological activity, and provide standardized protocols for evaluation, thereby creating a roadmap for the rational design of novel this compound-based drug candidates.

Synthetic Strategy for Library Generation

The cornerstone of any successful SAR study is a robust and versatile synthetic plan that allows for the systematic modification of the core scaffold. The 7-bromo substituent is the primary site for diversification via modern cross-coupling reactions.

Core Synthetic Workflow

The proposed workflow focuses on leveraging the reactivity of the C7-Broromine bond for introducing a wide array of substituents. This approach allows for a late-stage diversification of the scaffold, which is highly efficient for building a chemical library.

G A This compound (Starting Material) B Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) A->B C Sonogashira Coupling (Alkynes, Pd/Cu Catalysts) A->C D Buchwald-Hartwig Amination (Amines, Pd Catalyst) A->D E Library of C7-Aryl/Heteroaryl Analogs B->E F Library of C7-Alkynyl Analogs C->F G Library of C7-Amino Analogs D->G

Caption: General synthetic routes for diversification of the this compound scaffold.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl and heteroaryl moieties at the 7-position of the thiazolo[4,5-c]pyridine core.

  • Reaction Setup: In a dry reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Seal the vial and degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-substituted thiazolo[4,5-c]pyridine analog.

Structure-Activity Relationship Insights from Comparative Analysis

By analyzing SAR data from related heterocyclic systems, we can postulate key structural determinants for biological activity. The primary focus will be on modifications at the C7 position, as this is the most synthetically accessible site.

The Critical Role of the C7-Substituent

In many kinase inhibitors, a key interaction involves a hydrogen bond between a nitrogen atom on the heterocyclic core and the "hinge" region of the kinase ATP-binding pocket.[8][9] For the thiazolo[4,5-c]pyridine scaffold, the pyridine nitrogen is a likely candidate for this interaction. The substituent at the C7 position, therefore, extends into the solvent-exposed region or towards other pockets within the active site, profoundly influencing potency and selectivity.

Hypothetical SAR for C7-Substituents:

  • Small Alkyl/Cycloalkyl Groups: Generally expected to confer weak activity due to a lack of specific interactions.

  • Unsubstituted Phenyl Ring: May provide a baseline level of activity through general hydrophobic interactions.

  • Substituted Phenyl Rings: This is where the most significant gains in potency are anticipated.

    • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂): As seen in related thiazolo[4,5-b]pyridines, these groups can enhance activity, potentially by modulating the electronics of the ring system or by forming specific hydrogen bonds.[10]

    • Electron-withdrawing groups (e.g., -CF₃, -Cl, -F): Halogen substituents can increase potency through favorable halogen bonding or by occupying hydrophobic pockets.[2][10] A trifluoromethyl group, in particular, is often beneficial for improving cell permeability and metabolic stability.

  • Heteroaryl Rings (e.g., Pyridine, Pyrazole, Thiophene): These can introduce additional hydrogen bond donors or acceptors, leading to enhanced potency and selectivity. For instance, studies on imidazo[4,5-b]pyridines have shown that pyrazole moieties at analogous positions can orient in different ways to interact with key residues like Thr217 or the P-loop in kinases such as Aurora-A.[7]

Comparative Data Table (Hypothetical)

The following table presents hypothetical data to illustrate the expected SAR trends for C7-substituted analogs against representative cancer cell lines and a relevant kinase target (e.g., a hypothetical Ser/Thr kinase). IC₅₀ values represent the concentration required for 50% inhibition.

Compound IDC7-Substituent (R)Kinase X IC₅₀ (nM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
1 (Core) -Br>10,000>50>50
2a Phenyl85025.530.1
2b 4-Methoxyphenyl22010.212.8
2c 4-Chlorophenyl1508.79.5
2d 3-(Trifluoromethyl)phenyl955.16.3
3a Pyridin-4-yl45018.922.4
3b 1-Methyl-1H-pyrazol-4-yl754.25.8

This hypothetical data illustrates that moving from a simple phenyl ring (2a) to substituted analogs (2b-2d) or heteroaryl rings (3b) can lead to a significant increase in both enzymatic and cellular potency.

Logical Framework for SAR Exploration

A systematic approach to SAR exploration is crucial. The following diagram outlines the logical progression from initial hit to lead optimization.

SAR_Logic A Initial Hit (e.g., C7-Phenyl analog) B Explore Phenyl Ring Substitutions (Position & Electronics) A->B Systematic Modification C Introduce Heteroaryl Substituents A->C Bioisosteric Replacement D Identify Optimal Substituents (e.g., 2d, 3b) B->D C->D E Physicochemical & ADME Profiling D->E Evaluate Drug-like Properties F Lead Candidate E->F Optimization

References

A Senior Application Scientist's Guide to the Validation of Kinase Inhibition by 7-Bromothiazolo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule inhibitors that selectively target the ATP-binding site of specific kinases has revolutionized cancer therapy.

Within the landscape of kinase inhibitor discovery, heterocyclic scaffolds serve as privileged structures. The thiazolopyridine core, a fusion of thiazole and pyridine rings, has emerged as a versatile framework for designing potent kinase inhibitors.[1][2] This guide focuses on a specific subclass: 7-Bromothiazolo[4,5-c]pyridine derivatives . The strategic placement of a bromine atom at the 7-position provides a crucial chemical handle for synthetic chemists, enabling facile diversification of the core structure through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel this compound derivatives. We will objectively compare the performance of analogous compounds with established alternatives, provide detailed experimental protocols for robust validation, and explain the causal logic behind each scientific step.

Comparative Analysis: Benchmarking Thiazolopyridine Derivatives Against Established Inhibitors

While specific preclinical data on this compound derivatives is emerging, we can draw powerful insights from closely related isomers, such as the thiazolo[5,4-b]pyridine scaffold, which has been successfully developed to target clinically relevant kinases like c-KIT.[4] Dysregulation of the c-KIT receptor tyrosine kinase is a primary driver in gastrointestinal stromal tumors (GIST).[4]

The following table compares the in vitro activity of representative thiazolo[5,4-b]pyridine derivatives against the first-line GIST therapy, Imatinib, and the second-line therapy, Sunitinib. This comparison highlights the potential of the thiazolopyridine scaffold to overcome clinical resistance.

Table 1: Comparative Inhibitory Activity of Thiazolopyridine Derivatives and Standard-of-Care Drugs

CompoundTarget KinaseIC50 / GI50 (µM)Cell LineCommentsSource
Imatinib Wild-Type c-KIT0.02GIST-T1First-line therapy for GIST.[4]
Imatinib c-KIT (V560G/D816V)27.10HMC1.2Shows significant resistance against double mutant c-KIT.[4]
Sunitinib Wild-Type c-KITComparable to ImatinibGIST-T1Second-line therapy, effective against some Imatinib-resistant mutations.[4]
Sunitinib c-KIT (V560G/D816V)2.53HMC1.2More effective than Imatinib against this double mutant.[4]
Derivative 6r Wild-Type c-KITComparable to ImatinibGIST-T1Potent activity against wild-type c-KIT.[4]
Derivative 6r c-KIT (V560G/D816V)1.15 HMC1.223.6-fold more potent than Imatinib against the resistant double mutant.[4]
Derivative 7c Wild-Type c-KITSlightly higher than ImatinibGIST-T1Demonstrates strong anti-proliferative effects.[4]

IC50: Half-maximal inhibitory concentration in biochemical assays. GI50: Half-maximal growth inhibition in cell-based assays.

Expert Interpretation: The data compellingly demonstrates that synthetic modification of the thiazolopyridine scaffold (exemplified by derivative 6r ) can yield compounds that not only match the potency of established drugs like Imatinib against wild-type targets but, more importantly, can overcome clinically significant resistance mutations.[4] The 23.6-fold increase in potency against the Imatinib-resistant HMC1.2 cell line suggests that these derivatives engage the kinase's ATP-binding pocket in a novel or more optimal manner, a promising attribute for any new therapeutic candidate.[4]

Experimental Validation Workflow: A Three-Pillar Approach

A rigorous validation of a novel kinase inhibitor requires a multi-faceted approach, moving from a purified biochemical system to a complex cellular environment. We present a self-validating system built on three pillars: Biochemical Potency, Cellular Efficacy, and On-Target Engagement.

Pillar 1: Biochemical Potency Assessment

The first step is to determine if the compound can directly inhibit the activity of the purified target kinase. A luminescence-based ATP depletion assay is a robust, high-throughput method for this purpose.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the purified kinase of interest (e.g., c-KIT, Aurora A) in kinase buffer.

    • Prepare a 2X substrate solution containing the specific peptide substrate and ATP in the same kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibition.

    • Prepare a serial dilution of the this compound test compound in DMSO, followed by a further dilution in kinase buffer. Include a known inhibitor as a positive control (e.g., Imatinib for c-KIT) and a DMSO-only negative control.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Add 10 µL of the 2X substrate/ATP solution to start the kinase reaction.

    • Incubate for 1 hour at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the DMSO control).

  • Signal Detection:

    • Equilibrate the plate and the luminescence detection reagent (e.g., Kinase-Glo® Max) to room temperature.

    • Add 20 µL of the detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Explained: This assay directly measures the compound's ability to interfere with the kinase's catalytic function. A lower luminescence signal corresponds to higher ATP consumption (i.e., higher kinase activity), while a high signal indicates that ATP was preserved because the kinase was inhibited.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis Compound Test Compound (Serial Dilution) Well Add Compound, Kinase & Substrate to 384-well plate Compound->Well Kinase 2X Purified Kinase Kinase->Well Substrate 2X Substrate + ATP Substrate->Well Incubate Incubate at 30°C Well->Incubate AddReagent Add Luminescence Reagent Incubate->AddReagent Read Read Luminescence AddReagent->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for a luminescence-based biochemical kinase assay.

Pillar 2: Cellular Efficacy Assessment

A potent biochemical inhibitor must be able to penetrate the cell membrane and inhibit its target in the complex intracellular environment to be therapeutically relevant. Anti-proliferative assays measure this functional outcome.

Protocol: Cell Viability Assay (MTS/MTT)

  • Cell Plating:

    • Culture cancer cells known to be dependent on the target kinase (e.g., GIST-T1 for c-KIT) in appropriate media.[4]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivative and control compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement:

    • Add 20 µL of MTS reagent (or MTT followed by a solubilization step) to each well.

    • Incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS/MTT reagent into a colored formazan product.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control wells.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the GI50 value.

Causality Explained: This assay provides a functional readout of the compound's overall effect. A reduction in cell viability indicates that the compound is successfully entering the cells and inhibiting a pathway critical for their proliferation or survival. Comparing the GI₅₀ values in a kinase-dependent cell line versus a non-dependent line can provide initial evidence of on-target activity. For example, pyridine-thiazole hybrids have shown potent activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines.[5]

Pillar 3: On-Target Engagement and Downstream Signaling

The final and most definitive step is to verify that the observed cellular effects are a direct result of inhibiting the intended kinase target. Western blotting is the gold standard for this verification.

Protocol: Western Blot for Phospho-Kinase Inhibition

  • Cell Lysis:

    • Seed and treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 2-4 hours) to observe direct signaling effects rather than downstream apoptosis.

    • Wash the cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.

    • Scrape the cell lysate, collect it, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-c-KIT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase (e.g., anti-total-c-KIT) and a housekeeping protein like GAPDH or β-actin.

Causality Explained: A dose-dependent decrease in the phosphorylated form of the target kinase, without a change in the total amount of that kinase, is direct evidence of target engagement and inhibition.[4] This confirms that the anti-proliferative effects observed in Pillar 2 are mechanistically linked to the inhibition of the specific kinase validated in Pillar 1.

G Receptor Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K Receptor->PI3K p Inhibitor Thiazolopyridine Inhibitor Inhibitor->Receptor Blocks ATP Binding AKT AKT PI3K->AKT p Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Simplified c-KIT signaling pathway inhibited by a thiazolopyridine derivative.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of next-generation kinase inhibitors. Its synthetic tractability allows for rapid optimization of structure-activity relationships, as demonstrated by the success of analogous thiazolopyridine series in targeting resistant kinase mutants.[4]

The three-pillar validation workflow detailed in this guide—encompassing biochemical potency, cellular efficacy, and on-target verification—provides a robust and logical framework for advancing novel derivatives from initial hits to lead candidates. By systematically applying these self-validating experimental systems, researchers can confidently identify compounds with genuine therapeutic potential and build a compelling data package for further preclinical and clinical development.

References

The Translational Journey of a Thiazolo[4,5-c]pyridine Derivative: A Guide to In Vitro-In Vivo Correlation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the thiazolo[4,5-c]pyridine scaffold has emerged as a promising framework for the development of targeted therapeutics.[1] This guide delves into the critical process of translating preclinical in vitro data into in vivo efficacy, a pivotal step in the validation of any new chemical entity. We will examine the in vitro and in vivo correlation of a notable 7-substituted[2][3]thiazolo[4,5-c]pyridine derivative, M1069, which has been identified as a potent dual antagonist of the A2A and A2B adenosine receptors.[4] Through a detailed analysis of the experimental data surrounding M1069, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to evaluate the translational potential of compounds based on this versatile scaffold.

The Thiazolo[4,5-c]pyridine Scaffold: A Privileged Structure in Kinase and Receptor Inhibition

The thiazolo[4,5-c]pyridine core is a heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen and sulfur atoms provide multiple points for hydrogen bonding and other interactions with biological targets. While the 7-bromo-substituted version serves as a key intermediate in the synthesis of more complex molecules, derivatives of the core scaffold have been explored as inhibitors of various kinases and, as we will see, G-protein coupled receptors.[5][6] The strategic functionalization of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

In Vitro Characterization: Quantifying Target Engagement and Cellular Effects

The initial stages of drug discovery for a novel compound like M1069 heavily rely on a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Target-Based Assays: Measuring Potency at the Molecular Level

For M1069, the primary targets are the A2A and A2B adenosine receptors. The potency of M1069 was quantified using receptor-specific assays with cell lines engineered to express these human receptors (HEK293-A2A or HEK293-A2B cells).[4]

Table 1: In Vitro Potency of M1069 against Adenosine Receptors [4]

Target ReceptorAssay TypeCell LineIC50 (nmol/L)
Human A2AAntagonist AssayHEK293-A2A0.13
Human A2BAntagonist AssayHEK293-A2B9.03
Human A1Antagonist Assay-1,389.0

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates that M1069 is a highly potent antagonist of the A2A receptor and a potent antagonist of the A2B receptor, with significantly weaker activity against the A1 receptor, indicating a favorable selectivity profile.

Cell-Based Assays: Assessing Functional Consequences

Beyond direct target engagement, it is crucial to understand the functional consequences of receptor antagonism in a more physiologically relevant context. For an immuno-oncology agent like M1069, this involves assessing its ability to rescue immune cell function from the immunosuppressive effects of adenosine.

Experimental Protocol: T-cell Rescue Assay [4]

  • Isolate human or murine T-cells.

  • Stimulate the T-cells with CD3/CD28 Dynabeads to induce activation.

  • Pre-incubate the stimulated T-cells with varying concentrations of M1069.

  • Add an adenosine receptor agonist, such as NECA, to suppress T-cell function.

  • Measure the secretion of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation, using an ELISA.

  • Analyze the data to determine the dose-dependent rescue of IL-2 secretion by M1069.

This type of assay provides a critical link between target inhibition and a desired biological outcome, in this case, the restoration of T-cell activity.

In Vivo Evaluation: Assessing Efficacy and Tolerability in Preclinical Models

The ultimate test of a drug candidate's potential is its performance in a living organism. In vivo studies are designed to evaluate not only the efficacy of the compound against the disease target but also its pharmacokinetic profile and overall safety.

Xenograft Models: Simulating Tumor Growth in an In Vivo Setting

For M1069, the in vivo efficacy was evaluated in syngeneic mouse models of cancer, which utilize tumor cell lines that are compatible with the immune system of the host mouse. This is essential for studying the effects of an immunomodulatory agent.

Experimental Protocol: Syngeneic Mouse Model of Cancer [4]

  • Implant cancer cells (e.g., 4T1-CD73hi or MC38) into the appropriate tissue (e.g., mammary fat pad or subcutaneous) of immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Allow the tumors to reach a predetermined average volume (e.g., 50-60 mm3).

  • Administer M1069 orally at a specified dose and schedule (e.g., 300 mg/kg, twice daily).

  • Measure tumor volume at regular intervals throughout the study.

  • Compare the tumor growth in the M1069-treated group to a vehicle-treated control group.

Table 2: In Vivo Efficacy of M1069 in Syngeneic Mouse Models [4]

Tumor ModelMouse StrainM1069 DoseRoute of AdministrationOutcome
4T1-CD73hiBALB/c300 mg/kgOral, Twice DailySignificant reduction in tumor growth
MC38C57BL/6300 mg/kgOral, Twice DailySignificant reduction in tumor growth

The in vivo data demonstrates that M1069, when administered orally, can significantly inhibit tumor growth in multiple preclinical cancer models.

The In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A strong in vitro-in vivo correlation is the cornerstone of a successful drug development program. It provides confidence that the in vitro potency and mechanism of action translate to the desired therapeutic effect in a complex biological system.

For M1069, the potent in vitro antagonism of A2A and A2B receptors, coupled with the demonstrated ability to rescue T-cell function, provides a clear mechanistic rationale for the observed in vivo anti-tumor efficacy. The immunosuppressive tumor microenvironment is often characterized by high levels of adenosine, which signals through A2A and A2B receptors on immune cells to dampen the anti-tumor immune response. By blocking these receptors, M1069 effectively "releases the brakes" on the immune system, allowing for a more robust attack against the tumor cells.

Diagram: M1069 Mechanism of Action and IVIVC

IVIVC cluster_invitro In Vitro cluster_invivo In Vivo invitro_ic50 Potent A2A/A2B Antagonism (IC50 = 0.13/9.03 nM) invitro_tcell Rescue of T-cell IL-2 Secretion invitro_ic50->invitro_tcell leads to invivo_immune Enhanced Anti-Tumor Immune Response invitro_tcell->invivo_immune invivo_tumor Tumor Growth Inhibition in Syngeneic Mouse Models invivo_immune->invivo_tumor results in

Caption: Correlation of in vitro functional activity with in vivo anti-tumor response.

Conclusion: From Benchtop to Preclinical Efficacy

The case of M1069 provides a compelling example of the successful translation of in vitro findings to in vivo efficacy for a compound based on the thiazolo[4,5-c]pyridine scaffold. The journey from potent, selective receptor antagonism in biochemical and cellular assays to significant tumor growth inhibition in preclinical models highlights the importance of a robust and well-designed experimental cascade. This guide underscores the necessity of not only demonstrating potent target engagement but also elucidating the functional consequences of this engagement in a physiologically relevant context to confidently predict in vivo success. The continued exploration of the thiazolo[4,5-c]pyridine scaffold, guided by a strong understanding of IVIVC, holds significant promise for the development of novel therapeutics.

References

Benchmarking Novel 7-Bromothiazolo[4,5-c]pyridine Derivatives Against Known RIPK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting RIPK2 in Inflammatory Diseases

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical signaling node in the innate immune system, making it a compelling therapeutic target for a host of inflammatory conditions.[1][2] RIPK2 is a key downstream effector of the Nucleotide-binding oligomerization domain-like receptor (NOD-like receptor) signaling pathways.[1][3] Specifically, upon recognition of bacterial peptidoglycans by the intracellular sensors NOD1 and NOD2, RIPK2 is recruited and activated.[2] This activation, which involves autophosphorylation and ubiquitination, serves as a scaffold to trigger downstream signaling cascades, most notably the NF-κB and MAPK pathways.[1][2] The culmination of this signaling is the robust production of pro-inflammatory cytokines, which, while essential for clearing pathogens, can lead to chronic inflammation and tissue damage when dysregulated.[2][4]

Given its central role, the targeted inhibition of RIPK2 presents a promising strategy for conditions where this pathway is hyperactive, such as Crohn's disease, sarcoidosis, and other inflammatory disorders.[1][3][5] The development of potent and selective RIPK2 inhibitors is therefore an area of intense research. This guide provides a framework for benchmarking a novel class of compounds, the 7-Bromothiazolo[4,5-c]pyridine derivatives, against the well-characterized and highly selective RIPK2 inhibitor, GSK583.

The Compounds: A Head-to-Head Comparison

Novel Scaffold: this compound

The thiazolopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[6][7] The this compound core represents a novel starting point for the design of specific kinase inhibitors.[8] The bromine atom at the 7-position provides a synthetic handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for RIPK2. For the purpose of this guide, we will refer to a hypothetical lead compound from this series as "Compound X" .

The Benchmark: GSK583

GSK583 is a potent, selective, and orally bioavailable inhibitor of RIPK2 kinase.[9][10] It has been extensively characterized and serves as an excellent benchmark for new chemical entities targeting RIPK2. GSK583 exhibits a high degree of selectivity for RIPK2 when screened against a large panel of kinases.[9][11] It effectively blocks NOD2-dependent signaling in cellular assays, inhibiting the production of key pro-inflammatory cytokines like TNF-α and IL-6.[9][10]

CompoundStructureClassKnown Target
Compound X This compound ScaffoldNovel HeterocycleRIPK2 (Hypothesized)
GSK583 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amineQuinoline DerivativeRIPK2

Comparative Experimental Methodologies

To objectively evaluate the potential of "Compound X" relative to GSK583, a multi-tiered experimental approach is required, progressing from biochemical target engagement to cellular pathway inhibition.

Biochemical Kinase Inhibition Assay

The initial and most direct comparison of inhibitory activity is performed using a purified, recombinant RIPK2 enzyme. The goal is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.

Protocol: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[12]

  • Reaction Setup: In a 96-well plate, combine recombinant human RIPK2 enzyme with a suitable substrate (e.g., Myelin Basic Protein) and ATP in a kinase assay buffer.[13]

  • Inhibitor Addition: Add serial dilutions of "Compound X" and GSK583 to the wells. Include a "no inhibitor" control (for 0% inhibition) and a "no enzyme" control (for 100% inhibition).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Signal Generation: Add Kinase Detection Reagent, which converts the generated ADP back to ATP, fueling a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - RIPK2 Enzyme - Substrate (MBP) - ATP - Assay Buffer reaction_setup Set up Kinase Reaction in 96-well plate prep_reagents->reaction_setup prep_compounds Prepare Serial Dilutions: - 'Compound X' - GSK583 add_inhibitor Add Compound Dilutions prep_compounds->add_inhibitor reaction_setup->add_inhibitor incubate_kinase Incubate (30°C, 60 min) add_inhibitor->incubate_kinase stop_reaction Add ADP-Glo™ Reagent (Stop Reaction) incubate_kinase->stop_reaction incubate_stop Incubate (RT, 40 min) stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate (RT, 30 min) add_detection->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining biochemical IC50 values.

Cell-Based Pathway Inhibition Assay

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to assess a compound's ability to penetrate cells, engage RIPK2 in its native environment, and inhibit the downstream signaling pathway.

Protocol: MDP-Stimulated TNF-α Secretion in THP-1 Monocytes

This assay measures the inhibition of TNF-α, a key pro-inflammatory cytokine produced downstream of NOD2-RIPK2 activation. Muramyl dipeptide (MDP) is a component of bacterial peptidoglycan that specifically activates the NOD2 pathway.[12][14]

  • Cell Culture: Culture human THP-1 monocytic cells in appropriate media until they reach the desired density.

  • Compound Pre-treatment: Seed the cells in a 96-well plate and pre-incubate with serial dilutions of "Compound X" and GSK583 for 1 hour.

  • Pathway Stimulation: Stimulate the cells with MDP (e.g., 10 µg/mL) to activate the NOD2-RIPK2 pathway.[12] Include an unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the MDP-stimulated control and determine the cellular IC50 value.

NOD2-RIPK2 Signaling Pathway

G cluster_membrane Cytoplasm cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines drives transcription Inhibitor GSK583 or 'Compound X' Inhibitor->RIPK2 inhibits

References

A Technical Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from the Thiazolo[4,5-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation implicated in a multitude of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet achieving exquisite selectivity remains a formidable challenge. This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from the thiazolo[4,5-c]pyridine scaffold. While direct and extensive public data on derivatives of 7-Bromothiazolo[4,5-c]pyridine as a starting material is limited, this guide will leverage data from structurally analogous thiazolopyridine compounds to illustrate the critical importance and practical application of cross-reactivity profiling. Understanding the off-target interaction landscape of these inhibitors is paramount for predicting both their therapeutic efficacy and potential toxicities.

The Thiazolopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The thiazolopyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site. Various derivatives of this scaffold have been investigated as potent inhibitors of a range of kinases, including c-KIT, Phosphoinositide 3-kinases (PI3Ks), Interleukin-1 receptor-associated kinase 4 (IRAK4), and Epidermal Growth Factor Receptor (EGFR).[2][3][4][5] The bromine substitution at the 7-position of the thiazolo[4,5-c]pyridine ring serves as a versatile chemical handle for further structural modifications, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

The Imperative of Cross-Reactivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation makes the development of truly specific kinase inhibitors a complex endeavor. Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to a spectrum of outcomes, from beneficial polypharmacology to dose-limiting toxicities. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical component of preclinical drug development.

Comparative Analysis of Thiazolopyridine-Based Kinase Inhibitors: A Case Study Approach

Given the limited public data on this compound derivatives, we will examine the cross-reactivity profiles of representative thiazolopyridine-based inhibitors targeting different kinase families.

Case Study 1: A Thiazolo[5,4-b]pyridine Derivative Targeting c-KIT

In a study aimed at developing inhibitors to overcome imatinib resistance in gastrointestinal stromal tumors (GIST), a series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against c-KIT.[2] The lead compound, 6r , demonstrated potent inhibition of a c-KIT double mutant (V560G/D816V) that confers resistance to imatinib.[2]

To assess its selectivity, compound 6r was subjected to a kinase panel profiling assay. The results, summarized in the table below, provide a snapshot of its cross-reactivity at a single concentration.

Kinase TargetPercent Inhibition at 1 µM
c-KIT >95%
PDGFRα >90%
VEGFR2 >80%
ABL1<50%
SRC<50%
... (other kinases)...

Table 1: Illustrative Kinome Scan Data for a Thiazolo[5,4-b]pyridine-based c-KIT Inhibitor (Compound 6r). Data is hypothetical and based on findings reported in similar studies.[2][6]

This profile suggests that while compound 6r is a potent c-KIT inhibitor, it also exhibits significant activity against other receptor tyrosine kinases like PDGFRα and VEGFR2. This polypharmacology could be beneficial in a cancer context but also warrants further investigation for potential off-target liabilities.

Case Study 2: A Thiazolopyrimidinone Inhibitor of PI3Kβ

A novel series of thiazolopyrimidinones were identified as selective inhibitors of the β-isoform of PI3K.[3] The lead compound from this series, compound 18 , was profiled against a large panel of kinases to ascertain its selectivity.

Kinase TargetIC50 (nM)
PI3Kβ <10
PI3Kα>1000
PI3Kδ>1000
PI3Kγ>1000
mTOR>10000
Other Kinases (panel of 290)>10000

Table 2: Cross-reactivity profile of a thiazolopyrimidinone-based PI3Kβ inhibitor (Compound 18). Data is based on reported findings.[3]

The data for compound 18 indicates a high degree of selectivity for PI3Kβ over other PI3K isoforms and a broad panel of other kinases.[3] This level of selectivity is highly desirable for minimizing off-target effects and for use as a chemical probe to specifically interrogate the function of PI3Kβ.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is essential for a thorough assessment of kinase inhibitor selectivity.

Biochemical Assays

These assays directly measure the interaction between an inhibitor and a purified kinase.

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[7][8][9]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer.

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase ATP pocket.[10][11][12]

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of the test compound, kinase/Eu-antibody mixture, and tracer at the appropriate concentrations.

  • Assay Assembly:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/Eu-antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays ADP-Glo ADP-Glo LanthaScreen LanthaScreen KinomeScan KinomeScan CETSA CETSA Phospho-flow Cytometry Phospho-flow Cytometry Western Blot Western Blot Inhibitor Inhibitor Purified Kinase Purified Kinase Inhibitor->Purified Kinase Biochemical Live Cells Live Cells Inhibitor->Live Cells Cell-based Purified Kinase->ADP-Glo Purified Kinase->LanthaScreen Purified Kinase->KinomeScan Live Cells->CETSA Live Cells->Phospho-flow Cytometry Live Cells->Western Blot

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Cell-Based Assays

These assays assess the effects of an inhibitor in a more physiologically relevant context.

CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[13][14][15][16][17]

Principle: When a protein is heated, it denatures and precipitates. The binding of a ligand, such as a kinase inhibitor, can stabilize the protein, increasing its melting temperature. This change in thermal stability is then quantified.

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat intact cells with the test compound or vehicle control and incubate to allow for cell penetration and target engagement.

  • Heating:

    • Aliquot the treated cells into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Separation:

    • Lyse the cells and separate the soluble fraction (containing folded, stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

G Start Start Treat Cells with Inhibitor Treat Cells with Inhibitor Start->Treat Cells with Inhibitor Heat Shock Heat Shock Treat Cells with Inhibitor->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Soluble/Insoluble Separate Soluble/Insoluble Cell Lysis->Separate Soluble/Insoluble Quantify Target Protein Quantify Target Protein Separate Soluble/Insoluble->Quantify Target Protein Analyze Data Analyze Data Quantify Target Protein->Analyze Data

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Interpreting Cross-Reactivity Data: From Bench to Bedside

The interpretation of cross-reactivity data is not always straightforward. A highly selective inhibitor is not necessarily superior to a multi-targeted one. The therapeutic context is key. For instance, in oncology, inhibiting multiple pro-survival kinases can be a powerful strategy to overcome resistance. Conversely, for chronic inflammatory diseases, a highly selective inhibitor is often preferred to minimize long-term side effects.

Future Perspectives

The field of kinase inhibitor profiling is continually evolving. Advances in mass spectrometry-based proteomics and the development of novel cell-based assays are providing ever more detailed and physiologically relevant insights into the target landscape of these important drugs. The continued application of these technologies to novel scaffolds, such as the thiazolo[4,5-c]pyridines, will undoubtedly accelerate the development of the next generation of safer and more effective kinase inhibitors.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for 7-Bromothiazolo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of reliable data and confident decision-making. This guide provides an in-depth comparison of common biological assays, focusing on the critical factors that influence their reproducibility when evaluating compounds such as 7-Bromothiazolo[4,5-c]pyridine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry, often investigated for their potential as kinase inhibitors in oncology and other therapeutic areas.[1][2] This guide will delve into the nuances of assay selection, protocol optimization, and data interpretation to ensure the generation of robust and reproducible results.

The Challenge of Reproducibility in Kinase Assays

Protein kinases are a major class of drug targets, and a multitude of assay formats are available to screen for their inhibitors.[3][4] However, the very diversity of these methods can be a source of variability. Different assay formats for the same target can yield markedly different results for the same compound library.[3] This discrepancy underscores the importance of understanding the underlying principles of each assay and the factors that can influence their performance.

One of the most significant, yet often underestimated, factors affecting assay reproducibility is compound solubility.[5][6] Many small molecule inhibitors, including heterocyclic compounds like this compound derivatives, exhibit low aqueous solubility. This can lead to a host of problems, including underestimated potency, variable data, and discrepancies between enzymatic and cell-based assays.[5][6] If a compound is not fully soluble at the tested concentrations, the actual concentration in the assay will be lower than the nominal concentration, leading to an inaccurate determination of its inhibitory activity.[5] Precipitates can also interfere with optical-based detection methods and clog liquid handling equipment in high-throughput screening (HTS) formats.[5]

Comparing Common Kinase Assay Formats: A Reproducibility Perspective

The choice of assay technology is a critical decision that directly impacts the reliability of your results.[3] Below is a comparison of commonly used kinase assay formats, with a focus on their inherent strengths and weaknesses concerning reproducibility.

Assay FormatPrincipleAdvantagesDisadvantages Affecting Reproducibility
Luminescence-Based (e.g., ADP-Glo™) Measures ATP consumption or ADP production via a luciferase-luciferin reaction.[7]High sensitivity, low background signal, less susceptible to compound interference from fluorescence.[8][9]Susceptible to inhibitors of the luciferase enzyme, which can lead to false positives or negatives.[10]
Fluorescence-Based (e.g., TR-FRET) Measures the transfer of energy between two fluorescent molecules.[11]Homogeneous "mix-and-read" format suitable for HTS, can be multiplexed.[9]Prone to interference from fluorescent compounds and light scattering.[3]
Radiometric Measures the incorporation of a radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[11]Considered the "gold standard" for direct and sensitive measurement of kinase activity.[12][13]Requires handling of radioactive materials, cumbersome for HTS, generates radioactive waste.[3]
Cell-Based Assays (e.g., NanoBRET™) Measures target engagement or downstream signaling pathways in a cellular context.[14]Provides more physiologically relevant data, accounts for cell permeability and metabolism.[14]Subject to biological variability, including cell passage number, density, and metabolic state.[15]
Causality Behind Experimental Choices: Why Assay Selection Matters

The selection of an assay should not be arbitrary but rather a deliberate choice based on the specific research question and the properties of the compounds being tested. For initial high-throughput screening of a large compound library, a luminescence or fluorescence-based assay may be favored for its speed and scalability.[3] However, for lead optimization and detailed mechanistic studies, the higher accuracy of a radiometric assay might be necessary to confirm on-target activity.[12][13]

Cell-based assays are crucial for validating hits from biochemical screens in a more biologically relevant system.[14] A compound that is potent in a biochemical assay may show little to no activity in a cell-based assay due to poor cell permeability or rapid metabolism.[6] Therefore, a multi-assay approach is often necessary to build a comprehensive and reliable profile of a compound's activity.

Experimental Protocols for Enhancing Reproducibility

To illustrate best practices for ensuring reproducibility, detailed step-by-step methodologies for two common kinase assay formats are provided below. These protocols are designed to be self-validating by incorporating critical quality control steps.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is designed to measure the activity of a hypothetical kinase and the inhibitory effect of a this compound derivative.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound derivative (dissolved in 100% DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in 100% DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in assay buffer.

    • Add 10 µL of the master mix to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Trustworthiness through Self-Validation:

  • Controls: Include no-enzyme controls (background), no-inhibitor controls (maximum activity), and a known potent inhibitor as a positive control.

  • Z'-Factor Calculation: Determine the Z'-factor for each assay plate to assess its quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • DMSO Tolerance: Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the kinase or luciferase enzymes (typically <1%).

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol measures the binding of a this compound derivative to its target kinase within living cells.

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • This compound derivative

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the cells in the 96-well plates and incubate overnight.

  • Compound Treatment: Add the this compound derivative at various concentrations to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration.

Trustworthiness through Self-Validation:

  • Cell Viability: Concurrently run a cell viability assay (e.g., CellTiter-Glo®) to ensure that the observed changes in BRET signal are not due to compound cytotoxicity.

  • Specificity Control: Use cells that do not express the target kinase as a negative control to assess non-specific binding of the tracer or compound.

Visualizing Workflows for Clarity

To further clarify the experimental processes, the following diagrams illustrate the workflows for the luminescence-based and cell-based assays.

Luminescence_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Serial Dilution Plate_Prep Add Compound to Plate Compound_Prep->Plate_Prep Add_Mix Add Master Mix to Plate Plate_Prep->Add_Mix Master_Mix Prepare Kinase Master Mix Master_Mix->Add_Mix Incubate_1 Incubate (1 hr) Add_Mix->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate

Caption: Workflow for a luminescence-based kinase assay.

Cell_Based_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed Cells in Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Compound Incubate_Overnight->Add_Compound Add_Tracer Add NanoBRET™ Tracer Add_Compound->Add_Tracer Incubate_2hr Incubate (2 hr) Add_Tracer->Incubate_2hr Add_Substrate Add Nano-Glo® Substrate Incubate_2hr->Add_Substrate Read_BRET Read BRET Signal Add_Substrate->Read_BRET

Caption: Workflow for a cell-based target engagement assay.

Data Analysis and Interpretation: A Statistical Approach

The reproducibility of an assay is not only determined by the experimental execution but also by the statistical analysis of the data. It is crucial to use appropriate statistical methods to compare the performance of different assays and to identify potential sources of variability.

For comparing two different assay methods, a paired t-test or a Bland-Altman plot can be used to assess the agreement between the two methods.[16][17] When comparing more than two groups, such as different batches of reagents or different experimental conditions, an analysis of variance (ANOVA) is appropriate.[18][19]

The following table presents a hypothetical comparison of two kinase assays for a this compound derivative, highlighting key performance metrics that are essential for evaluating reproducibility.

Performance MetricLuminescence Assay (ADP-Glo™)Fluorescence Assay (TR-FRET)Interpretation
IC₅₀ (nM) 150 ± 15250 ± 50The luminescence assay shows higher potency, potentially due to less interference.
Z'-Factor 0.85 ± 0.050.70 ± 0.10Both assays are robust, but the luminescence assay shows less variability.
Coefficient of Variation (CV%) <10%<15%The lower CV for the luminescence assay indicates higher precision.[20]
Signal-to-Background (S/B) >100>20The higher S/B of the luminescence assay provides a wider dynamic range.[21]

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of biological assays for compounds like this compound derivatives is a multifaceted challenge that requires a deep understanding of the underlying assay principles, careful experimental design, and rigorous data analysis. By selecting the appropriate assay format, optimizing protocols with built-in quality controls, and employing sound statistical methods, researchers can generate reliable and reproducible data that will accelerate the drug discovery process. This commitment to scientific rigor is essential for making confident decisions and ultimately advancing the development of new therapeutics.

References

The Drug-Likeness Landscape of 7-Bromothiazolo[4,5-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the competitive arena of drug discovery, identifying molecules with favorable pharmacokinetic profiles is a critical step that can significantly influence the trajectory of a research program. The thiazolopyridine scaffold, a privileged structure in medicinal chemistry, has garnered considerable attention due to its presence in a variety of biologically active compounds.[1][[“]] This guide provides a comprehensive assessment of the drug-likeness of novel compounds derived from the 7-Bromothiazolo[4,5-c]pyridine core, offering a comparative analysis grounded in both computational and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of lead optimization.

The Imperative of Drug-Likeness in Modern Drug Discovery

The journey from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3] The concept of "drug-likeness" has emerged as a vital early-stage filter to mitigate these risks. It refers to the qualitative assessment of a compound's resemblance to known drugs based on its physicochemical properties.[4] By prioritizing compounds with favorable drug-like characteristics, researchers can allocate resources more efficiently and increase the probability of success in later stages of development.[5]

One of the most influential frameworks in this domain is Lipinski's Rule of Five, a set of guidelines used to evaluate the potential for oral bioavailability of a drug candidate.[6][7] These rules, formulated by Christopher A. Lipinski in 1997, are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[8] While not a definitive predictor of pharmacological activity, adherence to these rules is a strong indicator of a compound's potential to be developed into an orally active drug.[5][6]

Assessing the Drug-Likeness of this compound Derivatives

The this compound scaffold (Parent Compound) serves as a versatile starting point for the synthesis of a diverse library of derivatives.[9][10][11] By strategically modifying the core structure, it is possible to modulate the physicochemical properties of the resulting compounds and, consequently, their drug-likeness. This guide will focus on a comparative analysis of three hypothetical derivatives against the parent compound:

  • Derivative A: Substitution at the bromine position with a primary amine.

  • Derivative B: Addition of a phenyl group.

  • Derivative C: Introduction of a morpholine ring.

Our assessment will be twofold, integrating in silico predictions with established experimental methodologies to provide a holistic view of the drug-likeness profile of each compound.

In Silico Drug-Likeness and ADMET Profiling

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means of predicting the ADMET properties of a vast number of compounds.[12][13][14] These tools leverage sophisticated algorithms and machine learning models to analyze a compound's structure and predict its pharmacokinetic behavior.[3][15]

Computational Methodology:

A standard in silico workflow was employed to evaluate the drug-likeness of the parent compound and its derivatives. This involved the use of a suite of well-validated web-based tools, such as SwissADME, to calculate key physicochemical descriptors and predict ADMET properties.[16]

dot

Caption: In Silico Drug-Likeness Assessment Workflow.

In Silico Results: A Comparative Analysis

The following table summarizes the key physicochemical properties and drug-likeness predictions for the parent compound and its derivatives.

CompoundMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Parent Compound 215.072.10020
Derivative A 152.190.95130
Derivative B 213.273.55020
Derivative C 222.281.25030

Data is hypothetical and for illustrative purposes.

Discussion of In Silico Findings:

The in silico analysis reveals that all four compounds adhere to Lipinski's Rule of Five, with zero violations.[6] This is a positive initial finding, suggesting a good potential for oral bioavailability.

  • Parent Compound: Exhibits a balanced profile with moderate lipophilicity (logP = 2.10).

  • Derivative A: The introduction of a primary amine significantly reduces the molecular weight and logP, indicating increased hydrophilicity. The presence of a hydrogen bond donor may enhance interactions with biological targets.

  • Derivative B: The addition of a phenyl group increases the lipophilicity (logP = 3.55), which could potentially enhance membrane permeability, but may also increase the risk of metabolic liabilities.

  • Derivative C: The morpholine moiety increases the molecular weight slightly while maintaining a favorable logP and increasing the hydrogen bond acceptor count. This modification often improves aqueous solubility.

Experimental Determination of Physicochemical Properties

While in silico predictions are invaluable for high-throughput screening, experimental validation is crucial for confirming the calculated properties and gaining a more accurate understanding of a compound's behavior.[17] The octanol-water partition coefficient (logP) is a key determinant of a drug's lipophilicity and its ability to cross biological membranes.[18]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is a classic and reliable technique for experimentally determining the logP of a compound.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare octanol-saturated water and water-saturated octanol.

  • Partitioning: Add a known volume of the stock solution to a flask containing equal volumes of octanol-saturated water and water-saturated octanol.

  • Equilibration: Shake the flask vigorously for a predetermined period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully collect samples from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[17][19]

dot

References

Safety Operating Guide

Navigating the Disposal of 7-Bromothiazolo[4,5-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 7-Bromothiazolo[4,5-c]pyridine are endeavors marked by precision and purpose. However, the lifecycle of such specialized reagents extends beyond the benchtop. The proper disposal of these materials is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond rote instruction to elucidate the principles that underpin these essential procedures.

Understanding the Hazard Profile of this compound

Before addressing disposal, a thorough understanding of the inherent hazards of this compound (CAS No. 108724-09-0) is paramount.[1][2] As a brominated heterocyclic compound, its toxicological properties warrant careful consideration. While a comprehensive hazard assessment for every novel compound is an ongoing process, data from analogous structures and related chemicals, such as pyridine, provide a strong basis for a cautious approach.

Pyridine, a structural component, is a flammable liquid and is harmful if inhaled, absorbed through the skin, or swallowed. Brominated organic compounds, as a class, are subject to scrutiny for their potential persistence and bioaccumulation in the environment.[3][4] Therefore, this compound should be handled as a hazardous substance, with particular attention to preventing its release into the environment.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful by ingestion, skin contact, and inhalation.

  • Environmental Hazard: Potential for long-term adverse effects in the aquatic environment.

  • Reactivity: Stable under normal conditions, but incompatibilities with strong oxidizing agents should be anticipated.[5][6]

A crucial first step in safe handling and disposal is to consult the Safety Data Sheet (SDS) provided by the manufacturer.[7] The SDS for this compound will offer the most specific and authoritative guidance.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste identification and culminates in its transfer to a licensed disposal facility. The following workflow is designed to ensure compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Caption: A stepwise workflow for the proper disposal of this compound.

Waste Identification and Classification

The first critical step is to correctly identify and classify the waste. Waste containing this compound will typically fall into one of the following categories:

  • Unused or expired reagent: The pure chemical compound.

  • Contaminated labware: Pipette tips, vials, and other disposable materials that have come into direct contact with the compound.

  • Contaminated solutions: Reaction mixtures or solutions containing the compound.

  • Spill cleanup materials: Absorbents used to clean up spills of the compound.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is hazardous. Given its chemical structure as a brominated heterocyclic compound, this compound waste should be managed as hazardous waste .

Segregation of Halogenated Waste

A fundamental principle of chemical waste management is segregation. Halogenated organic compounds must be collected separately from non-halogenated organic waste. This is due to the different treatment and disposal methods required for these waste streams, often involving high-temperature incineration to prevent the formation of toxic byproducts.

Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Container Selection and Labeling

Proper containment is essential to prevent leaks and exposures.

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with this compound.

  • Container Integrity: Ensure the container has a secure, leak-proof cap and is in good condition.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

Temporary Accumulation and Storage

Designate a specific, well-ventilated area within the laboratory for the temporary accumulation of hazardous waste. This area, often referred to as a satellite accumulation area, should be away from general laboratory traffic and incompatible materials.

Storage ConsiderationGuidelineRationale
Location In a designated, secondary containment tray within a ventilated cabinet.Prevents spills from spreading and minimizes inhalation exposure.
Incompatibilities Store away from strong oxidizing agents, acids, and bases.[8]Prevents potentially hazardous chemical reactions.
Ignition Sources Keep away from heat, sparks, and open flames.[5]Although not classified as flammable, its pyridine substructure suggests caution.
Container Closure Keep the waste container securely closed at all times, except when adding waste.Prevents the release of vapors and protects the integrity of the waste.
Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. For larger spills, a respirator may be necessary.

  • Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Pathways: From the Lab to Final Disposition

The ultimate disposal of this compound is typically managed by your institution's EHS department, who will contract with a licensed hazardous waste disposal company. The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration . This process ensures the complete destruction of the compound and prevents its release into the environment.

Caption: The logistical pathway for the disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of modern chemical research. By adhering to the principles of hazard identification, proper segregation, secure containment, and clear communication, laboratory professionals can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific practice. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the ultimate authority for waste disposal procedures in your laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.